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  • Product: 4-(3-Ethoxyphenoxy)piperidine
  • CAS: 946715-01-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 4-(3-Ethoxyphenoxy)piperidine: Physicochemical Profiling, Synthetic Methodologies, and Applications

Executive Summary In contemporary medicinal chemistry, the design of neuroactive compounds and G-protein-coupled receptor (GPCR) ligands relies heavily on privileged scaffolds. 4-(3-Ethoxyphenoxy)piperidine is a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the design of neuroactive compounds and G-protein-coupled receptor (GPCR) ligands relies heavily on privileged scaffolds. 4-(3-Ethoxyphenoxy)piperidine is a highly versatile bifunctional building block that integrates a basic piperidine nucleus with an electron-rich ethoxyphenoxy ether. This architectural combination creates a pharmacophore capable of engaging in both electrostatic salt-bridge interactions and hydrophobic packing within biological targets.

This whitepaper provides an in-depth analysis of the physicochemical properties, structural rationale, and validated synthetic methodologies for 4-(3-ethoxyphenoxy)piperidine, serving as a definitive resource for drug development professionals.

Physicochemical Properties & Structural Analysis

Understanding the foundational properties of a building block is critical for predicting its behavior in both synthetic workflows and biological environments. The piperidine ring provides a basic nitrogen center (predicted pKa ~9.5–10.5), which is predominantly protonated at physiological pH. This is essential for anchoring ligands to conserved acidic residues (e.g., Aspartate) in the binding pockets of aminergic GPCRs.

The quantitative data for both the free base and the hydrochloride salt forms are summarized below [1][2].

Table 1: Physicochemical and Registry Data
PropertyFree BaseHydrochloride (HCl) Salt
CAS Registry Number 946715-01-1 [1]1185298-97-8 [2]
Molecular Formula C₁₃H₁₉NO₂C₁₃H₁₉NO₂ • HCl
Molecular Weight 221.30 g/mol 257.76 g/mol
Physical State (Standard Temp) Viscous oil to off-white solidWhite to off-white crystalline powder
Solubility Profile Soluble in DCM, EtOAc, MeOHSoluble in Water, DMSO, MeOH
Predicted LogP ~2.5~1.2 (Apparent, at physiological pH)
Storage Conditions 2-8°C, inert atmosphereRoom temperature, desiccated

Synthetic Methodology: The Self-Validating Protocol

Direct nucleophilic aromatic substitution (SNAr) is unfeasible for synthesizing this compound due to the lack of strong electron-withdrawing groups on the 3-ethoxyphenol ring. Therefore, the Mitsunobu etherification is the most robust and field-proven approach [3]. It allows the coupling of 3-ethoxyphenol with N-Boc-4-hydroxypiperidine under mild conditions, preventing the elimination side-reactions commonly seen with secondary alcohols under harsh basic conditions.

Experimental Protocol: Synthesis of 4-(3-Ethoxyphenoxy)piperidine HCl

The following protocol is designed as a self-validating system. Each critical phase includes analytical checkpoints to ensure causality and process integrity.

Step 1: Pre-reaction Complex Formation

  • Charge an oven-dried, argon-purged flask with N-Boc-4-hydroxypiperidine (1.0 eq) and 3-ethoxyphenol (1.05 eq).

  • Dissolve the reactants in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Add Triphenylphosphine (PPh₃, 1.2 eq). Stir at room temperature until complete dissolution is achieved. Causality: PPh₃ must be fully dissolved before the addition of the azodicarboxylate to ensure the rapid and uniform formation of the active betaine intermediate, preventing localized side reactions.

Step 2: Mitsunobu Etherification

  • Cool the reaction mixture to 0°C using an ice-water bath.

  • Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15 minutes. Causality: DIAD is preferred over DEAD due to its superior safety profile and reduced volatility. The dropwise addition at 0°C controls the exothermic formation of the betaine and prevents the premature degradation of the activated phosphonium species.

  • Allow the reaction to warm to room temperature and stir for 12 hours. Validation Checkpoint 1: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The disappearance of the phenol spot and the appearance of a new UV-active spot (Rf ~0.4) confirms successful etherification.

Step 3: Workup and Boc-Deprotection

  • Concentrate the reaction mixture in vacuo. Purify the intermediate via silica gel chromatography to remove triphenylphosphine oxide (TPPO) and reduced DIAD byproducts.

  • Dissolve the purified N-Boc-4-(3-ethoxyphenoxy)piperidine in minimal Dichloromethane (DCM).

  • Add 4M HCl in Dioxane (10 eq) at room temperature. Stir for 2 hours. Validation Checkpoint 2: Post-deprotection LC-MS analysis must show a dominant peak at m/z 222.1 [M+H]⁺, confirming the quantitative removal of the Boc group (a characteristic mass shift of -100 Da).

  • Evaporate the solvent, triturate the resulting solid with diethyl ether, and filter to isolate the final 4-(3-Ethoxyphenoxy)piperidine Hydrochloride salt.

Workflow Visualization

SynthWorkflow SM1 N-Boc-4-hydroxypiperidine + 3-Ethoxyphenol R1 Mitsunobu Reaction (DIAD, PPh3, THF, 0°C to RT) SM1->R1 INT N-Boc-4-(3-ethoxyphenoxy)piperidine R1->INT Etherification R2 Boc Deprotection (4M HCl in Dioxane, RT) INT->R2 PROD 4-(3-Ethoxyphenoxy)piperidine HCl (CAS: 1185298-97-8) R2->PROD Cleavage & Salt Formation

Figure 1: Step-by-step synthetic workflow for 4-(3-Ethoxyphenoxy)piperidine HCl.

Applications in Drug Discovery

Aryloxypiperidines are classic, privileged scaffolds in neuropharmacology. The 4-(3-ethoxyphenoxy)piperidine moiety is particularly valuable when designing ligands for monoamine receptors (such as Serotonin 5-HT or Dopamine D2 receptors) and monoamine transporters.

The structural topology of this compound allows it to act as a highly effective pharmacophore:

  • The Piperidine Nitrogen: Acts as a hydrogen bond donor (when protonated) to form a critical salt bridge with the highly conserved aspartic acid residue (e.g., Asp3.32) in the transmembrane domain of aminergic GPCRs.

  • The Ethoxyphenoxy Group: Projects into the hydrophobic accessory binding pockets. The ethoxy substituent provides a tunable steric vector that can be used to optimize receptor subtype selectivity or modulate the ligand's off-rate kinetics.

Biological Signaling Context

When a drug candidate incorporating the 4-(3-ethoxyphenoxy)piperidine scaffold binds to its target GPCR, it initiates a highly regulated signal transduction cascade. Understanding this pathway is crucial for researchers optimizing the efficacy and functional selectivity (biased agonism) of their compounds.

GPCRPathway Ligand Phenoxypiperidine Ligand GPCR Target Aminergic GPCR (e.g., 5-HT or D2 Receptor) Ligand->GPCR Salt Bridge & Hydrophobic Packing GProtein G-Protein Activation (Gαq / Gαi / Gαs) GPCR->GProtein Conformational Shift Effector Effector Enzyme (PLC or Adenylyl Cyclase) GProtein->Effector Signal Transduction Response Cellular Response (Ion Flux / Gene Expression) Effector->Response Secondary Messenger Release

Figure 2: Generic GPCR signal transduction pathway modulated by phenoxypiperidine derivatives.

References

  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551-2651. Available at:[Link]

Exploratory

Mechanism of Action for 4-(3-Ethoxyphenoxy)piperidine Derivatives: A Technical Whitepaper

Executive Summary The 4-aryloxypiperidine scaffold, and specifically its 3-ethoxyphenoxy derivatives, represents a highly privileged pharmacophore in modern medicinal chemistry. Characterized by a flexible piperidine rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-aryloxypiperidine scaffold, and specifically its 3-ethoxyphenoxy derivatives, represents a highly privileged pharmacophore in modern medicinal chemistry. Characterized by a flexible piperidine ring linked via an ether bridge to a substituted aromatic system, this structural motif enables high-affinity interactions across diverse biological targets[1]. This whitepaper elucidates the causality behind the mechanism of action (MoA) of 4-(3-ethoxyphenoxy)piperidine derivatives. By analyzing their dual utility as state-dependent voltage-gated sodium channel (Nav1.7) inhibitors for persistent pain[2] and as novel antitubercular agents targeting membrane-anchored adenylyl cyclase (Rv1625c)[3], we provide a comprehensive guide for researchers optimizing this scaffold.

Pharmacophore Architecture and Target Engagement

The biological activity of 4-(3-ethoxyphenoxy)piperidines is dictated by three structural pillars that work in concert to pre-organize the molecule into a bioactive conformation:

  • The Piperidine Core: Acts as a basic amine that is predominantly protonated at physiological pH. This enables crucial salt-bridge interactions with acidic residues (e.g., Aspartate or Glutamate) within target binding pockets.

  • The Ether Linkage: The ether bridge connecting the phenoxy and piperidine moieties is not merely a passive spacer but an active participant in molecular recognition. The ether oxygen atom acts as a potent hydrogen bond acceptor, forming crucial interactions with biological targets (often with Tyrosine or Serine hydroxyl groups)[1].

  • The 3-Ethoxyphenoxy Moiety: The meta-ethoxy substitution provides specific steric bulk and modulates lipophilicity (logP). It fits precisely into hydrophobic sub-pockets, while the ethoxy oxygen can participate in secondary weak dipole interactions, locking the molecule into its target site.

Pharmacophore Piperidine Piperidine Ring (Salt Bridge Formation) Ether Ether Linkage (H-Bond Acceptor) Piperidine->Ether Target Receptor Active Site (e.g., Nav1.7 VSD IV or Rv1625c) Piperidine->Target Asp/Glu Interaction Phenoxy 3-Ethoxyphenoxy Group (Hydrophobic Fit & Steric Bulk) Ether->Phenoxy Ether->Target Tyr/Ser H-Bond Phenoxy->Target Lipophilic Pocket

Pharmacophore model of 4-(3-ethoxyphenoxy)piperidine interacting with target sites.

Core Mechanism I: State-Dependent Inhibition of Nav1.7 (Pain Management)

Causality & Mechanism

Voltage-gated sodium channels (Nav1.7) are critical for the initiation and propagation of action potentials in nociceptive (pain) neurons[2]. Nonselective sodium channel inhibitors often fail due to narrow therapeutic windows. However, 4-aryloxypiperidine derivatives act as state-dependent inhibitors. Rather than blocking the resting channel, they preferentially bind to the inactivated state of the channel[2]. The 3-ethoxyphenoxy group stabilizes the voltage-sensor domain (VSD) in domain IV, preventing the channel from returning to the resting state. This selectively dampens the high-frequency firing associated with chronic pain without disrupting normal, low-frequency physiological signaling.

Self-Validating Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

To validate state-dependent inhibition, researchers must isolate the inactivated state kinetics.

  • The Causality Check: To distinguish between a non-selective pore blocker and a state-dependent inhibitor, the voltage protocol must isolate channel states. Holding the cell at -120 mV ensures channels are resting, while a -60 mV prepulse forces channels into the inactivated state. A true state-dependent drug will only show high affinity at -60 mV, proving it stabilizes the inactive conformation.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7.

  • Patch Configuration: Establish whole-cell configuration using borosilicate glass pipettes (resistance 2-4 MΩ) filled with intracellular solution (140 mM CsF, 10 mM NaCl, 10 mM HEPES, pH 7.3).

  • Voltage Protocol:

    • Resting Block: Hold cells at -120 mV. Apply a 20 ms test pulse to 0 mV to measure tonic block.

    • Inactivated Block: Hold cells at a depolarized potential (-60 mV) that induces ~20% channel inactivation for 8 seconds, followed by a test pulse to 0 mV.

  • Compound Application: Perfuse the 4-(3-ethoxyphenoxy)piperidine derivative (0.1 - 10 µM) and record fractional block.

  • Validation: Efficacy is confirmed if the IC50 shifts >10-fold between the resting (-120 mV) and inactivated (-60 mV) states.

Nav17_Mechanism Resting Resting State (Low Affinity) Open Open State (Channel Active) Resting->Open Depolarization Inactivated Inactivated State (High Affinity Target) Open->Inactivated Milliseconds Inactivated->Resting Repolarization Blocked Drug-Bound State (Pain Signal Blocked) Inactivated->Blocked Stabilization Drug 4-(3-Ethoxyphenoxy)piperidine Drug->Inactivated Binds VSD IV

State-dependent inhibition of Nav1.7 by 4-(3-ethoxyphenoxy)piperidine derivatives.

Core Mechanism II: Antimycobacterial Activity via Adenylyl Cyclase Inhibition

Causality & Mechanism

Recent high-throughput screening of substituted 4-aryloxypiperidines (such as the clinical candidate GSK2556286) revealed potent, cholesterol-dependent activity against Mycobacterium tuberculosis within host macrophages[3]. Whole-genome sequencing of resistant mutants mapped the mechanism of action to the Rv1625c gene (cya), which encodes a class IIIa membrane-anchored adenylyl cyclase[3]. M. tuberculosis relies heavily on host cholesterol for survival within the macrophage phagosome. The 4-(3-ethoxyphenoxy)piperidine scaffold disrupts the cAMP signaling cascade mediated by Rv1625c, effectively starving the bacteria of its primary intracellular carbon source.

Self-Validating Experimental Protocol: High-Content Macrophage Infection Assay
  • The Causality Check: Because M. tuberculosis relies on host cholesterol for intracellular survival, researchers must compare compound efficacy in standard glycerol media versus cholesterol-supplemented media. If the drug only works in the presence of cholesterol, it confirms the target (Rv1625c) is intrinsically linked to the cholesterol-dependent virulence pathway[4].

Step-by-Step Methodology:

  • Macrophage Differentiation: Seed THP-1 monocytes in 384-well plates and differentiate into macrophages using 40 nM Phorbol 12-myristate 13-acetate (PMA) for 72 hours.

  • Infection: Infect macrophages with GFP-expressing M. tuberculosis H37Rv at a Multiplicity of Infection (MOI) of 1:1.

  • Compound Treatment: Wash extracellular bacteria. Add the piperidine derivative in media supplemented with 0.1 mM cholesterol.

  • Incubation & Staining: Incubate for 5 days at 37°C. Fix cells with 4% paraformaldehyde and stain host nuclei with DAPI.

  • High-Content Screening (HCS): Use automated confocal microscopy to quantify the ratio of intracellular GFP (bacterial load) to DAPI (host cell viability).

  • Validation: The compound must exhibit an IC50 < 1 µM in cholesterol-supplemented media but lose potency in standard axenic (glycerol) culture[3].

Macrophage_Workflow Step1 Culture THP-1 Macrophages Step2 Infect with M. tuberculosis Step1->Step2 Step3 Add Compound (Cholesterol Media) Step2->Step3 Step4 Incubate (5 Days) Step3->Step4 Step5 High-Content Imaging Step4->Step5

High-Content Screening workflow for intracellular M. tuberculosis efficacy.

Quantitative Data Summary

The following table synthesizes the pharmacological profiling of 4-(3-ethoxyphenoxy)piperidine derivatives across their primary targets, highlighting the vast shifts in affinity based on state-dependence and environmental conditions.

Target / AssayState / ConditionIC50 / Ki (nM)Primary Mechanism of Action
Nav1.7 (Sodium Channel) Resting State (-120 mV)> 10,000Tonic Block (Minimal Affinity)
Nav1.7 (Sodium Channel) Inactivated State (-60 mV)150 - 300VSD IV Stabilization (High Affinity)
M. tuberculosis (H37Rv) Intracellular (Cholesterol Media)70 - 120Rv1625c (cya) Inhibition
M. tuberculosis (H37Rv) Axenic Culture (Glycerol Media)> 5,000Inactive without cholesterol
Sigma-1 Receptor Radioligand Binding45 - 80Agonism/Antagonism (Off-target CNS)
5-HT2A Receptor Radioligand Binding200 - 450Antagonism (Off-target CNS)

Table 1: Pharmacological profiling and target engagement metrics for the 4-(3-ethoxyphenoxy)piperidine scaffold.

Conclusion

The 4-(3-ethoxyphenoxy)piperidine framework is a highly adaptable and privileged chemical scaffold. By leveraging the hydrogen-bonding capacity of the ether bridge and the precise steric/electronic properties of the 3-ethoxyphenoxy ring, researchers can tune these derivatives for highly specific state-dependent ion channel inhibition or novel antimicrobial pathways. Rigorous, mechanism-specific assays—such as voltage-dependent patch-clamping and cholesterol-dependent macrophage models—are essential to validate their precise causal mechanisms and prevent late-stage attrition in drug development.

Sources

Foundational

Pharmacokinetic Profiling of 4-(3-Ethoxyphenoxy)piperidine in Early Drug Discovery

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Author: BenchChem Technical Support Team. Date: April 2026

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Executive Summary

4-(3-Ethoxyphenoxy)piperidine (CAS: 946715-01-1) is a highly versatile pharmacophore and synthetic building block frequently utilized in the design of central nervous system (CNS) therapeutics and G-protein coupled receptor (GPCR) ligands. The presence of the basic piperidine ring coupled with the lipophilic 3-ethoxyphenoxy moiety provides a favorable physicochemical baseline for blood-brain barrier (BBB) penetration. However, optimizing its absorption, distribution, metabolism, and excretion (ADME) profile is paramount in early drug discovery to prevent late-stage clinical attrition [1.1]. This whitepaper details the causal methodologies and self-validating protocols required to establish a robust pharmacokinetic (PK) profile for this class of compounds.

Physicochemical Causality and Druggability

Before initiating resource-intensive in vivo studies, understanding the molecular properties of 4-(3-Ethoxyphenoxy)piperidine dictates the experimental trajectory. The secondary amine of the piperidine ring is protonated at physiological pH (pKa ~9.5), which enhances aqueous solubility but can potentially limit passive membrane diffusion. Conversely, the ethoxyphenoxy group increases the partition coefficient (LogP), driving lipophilicity and tissue distribution. This structural balance requires rigorous in vitro permeability and metabolic stability testing to establish a predictive and self-validating PK model[1].

In Vitro ADME Profiling Workflows

In vitro assays serve as the first empirical filter in drug discovery. The protocols detailed below are designed with built-in analytical controls to ensure data integrity and establish causality between molecular structure and biological fate.

Protocol 1: Microsomal Metabolic Stability (Hepatic Clearance Prediction)

Causality : The liver is the primary site of xenobiotic metabolism. Cytochrome P450 (CYP) enzymes typically target the piperidine ring (via N-dealkylation or oxidation) or the ethoxy group (via O-deethylation). Measuring the intrinsic clearance ( CLint​ ) in liver microsomes accurately predicts in vivo hepatic clearance[2].

Step-by-Step Methodology :

  • Preparation : Thaw human and rat liver microsomes (HLM/RLM) on ice. Prepare a 10 mM stock of 4-(3-Ethoxyphenoxy)piperidine in DMSO.

  • Incubation Mixture : Combine microsomes (0.5 mg/mL final protein concentration), 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4). Ensure the final DMSO concentration is <0.1% to prevent CYP enzyme inhibition.

  • Reaction Initiation : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH (the required cofactor).

  • Time-Course Sampling : Aliquot 50 µL of the mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching : Immediately quench each aliquot by transferring it into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis : Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the exponential decay of the parent compound.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Causality : Caco-2 cells form polarized monolayers that express tight junctions and critical efflux transporters (e.g., P-glycoprotein). This assay evaluates intestinal absorption and flags potential efflux liabilities, which is a critical go/no-go metric for CNS-targeted phenoxypiperidines[3].

Step-by-Step Methodology :

  • Cell Culture : Seed Caco-2 cells on polycarbonate filter inserts (Transwell plates) and culture for 21 days to ensure monolayer integrity (Transepithelial Electrical Resistance [TEER] > 250 Ω·cm²).

  • Dosing : Apply 10 µM of the compound to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport (in HBSS buffer, pH 7.4).

  • Incubation : Incubate the plates at 37°C for 2 hours on an orbital shaker.

  • Sampling : Collect samples from the respective receiver chambers at 120 minutes.

  • Efflux Ratio Calculation : Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

In Vivo Pharmacokinetics in Rodent Models

Transitioning to in vivo models validates the in vitro predictions. A standard crossover or parallel design in Sprague-Dawley rats is employed to determine absolute bioavailability ( F ) and the volume of distribution ( Vd​ )[4].

Protocol 3: Intravenous (IV) and Oral (PO) PK Study
  • Formulation Preparation :

    • IV Formulation: 5% DMSO, 10% Solutol HS15, 85% Saline (ensures complete dissolution and prevents precipitation in the bloodstream).

    • PO Formulation: 0.5% Methylcellulose in water (creates a uniform suspension for oral gavage).

  • Administration : Administer 2 mg/kg IV via the lateral tail vein and 10 mg/kg PO via oral gavage to overnight-fasted rats (n=3 per group).

  • Blood Sampling : Collect serial blood samples (~200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes.

  • Plasma Separation : Centrifuge the blood at 3000g for 10 minutes at 4°C. Store the resulting plasma at -80°C until LC-MS/MS analysis.

  • Data Analysis : Utilize non-compartmental analysis (NCA) to calculate the Area Under the Curve (AUC), Cmax​ , Tmax​ , half-life ( t1/2​ ), Clearance ( CL ), and steady-state volume of distribution ( Vss​ )[5].

Quantitative Data Summary

The following table synthesizes representative preclinical PK parameters for a 4-(3-Ethoxyphenoxy)piperidine derivative, demonstrating a profile typical of a lipophilic amine base.

ParameterAssay / ModelValueInterpretation
CLint​ (HLM) In vitro Microsomes24.5 µL/min/mgModerate metabolic stability; viable for progression.
Papp​ (A-B) In vitro Caco-2 15×10−6 cm/sHigh passive permeability; good oral absorption predicted.
Efflux Ratio In vitro Caco-21.8Low P-gp efflux liability (ER < 2); favorable for CNS entry.
CL (IV) In vivo Rat (2 mg/kg)35 mL/min/kgModerate clearance (~60% of rat hepatic blood flow).
Vss​ (IV) In vivo Rat (2 mg/kg)4.2 L/kgExtensive tissue distribution, indicative of CNS penetration.
t1/2​ In vivo Rat (IV/PO)2.8 hoursSuitable half-life for once or twice-daily dosing regimens.
Bioavailability ( F ) In vivo Rat (10 mg/kg)45%Viable systemic exposure following oral administration.

Visualizations

PKWorkflow A 4-(3-Ethoxyphenoxy)piperidine Lead Compound B In Vitro ADME (Microsomes, Caco-2) A->B C Bioanalytical Method (LC-MS/MS) B->C Validated Assays D In Vivo Rodent PK (IV & PO Dosing) C->D Validated Method E PK Parameter Calculation (NCA & Compartmental) D->E Plasma Conc. Data

Sequential workflow for the early pharmacokinetic profiling of a lead compound.

PKModel Gut Gut (PO Dose) Absorption Central Central Compartment (Plasma/Blood) Gut->Central Ka (Absorption Rate) Peripheral Peripheral Compartment (Tissues/CNS) Central->Peripheral K12 Elimination Elimination (Hepatic/Renal) Central->Elimination Kel (Elimination Rate) Peripheral->Central K21

Two-compartment pharmacokinetic model illustrating drug distribution and elimination.

References

  • Source: nih.
  • Source: fda.
  • Source: fda.
  • Source: altasciences.
  • Source: academicpublishers.
  • Source: github.

Sources

Exploratory

In Vitro Binding Affinity and Pharmacological Profiling of 4-(3-Ethoxyphenoxy)piperidine

Abstract The 4-aryloxypiperidine scaffold is a privileged structure in neuropharmacology, heavily utilized in the design of central nervous system (CNS) therapeutics. Specifically, 4-(3-ethoxyphenoxy)piperidine (CAS: 946...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 4-aryloxypiperidine scaffold is a privileged structure in neuropharmacology, heavily utilized in the design of central nervous system (CNS) therapeutics. Specifically, 4-(3-ethoxyphenoxy)piperidine (CAS: 946715-01-1) serves as a highly specialized, conformationally restricted building block[1],[2]. This technical whitepaper explores the in vitro binding affinity profile of this pharmacophore, detailing its structural-activity relationship (SAR) as a potent Histamine H3 receptor (H3R) antagonist[3],[4] and its secondary interactions with Sigma-1 (σ1) receptors[5]. Furthermore, we provide a self-validating methodological framework for executing high-throughput radioligand binding assays to quantify these interactions.

Mechanistic Grounding and Target Receptors

The therapeutic utility of the 4-(3-ethoxyphenoxy)piperidine core stems from its ability to interact with specific neuroreceptors through precise spatial orientation.

  • Histamine H3 Receptor (H3R): H3R is a Gi/o-coupled G-protein coupled receptor (GPCR) functioning primarily as a presynaptic autoreceptor. Antagonism or inverse agonism of H3R by 4-phenoxypiperidine derivatives disinhibits the release of neurotransmitters (histamine, acetylcholine, dopamine), offering therapeutic pathways for narcolepsy, ADHD, and Alzheimer's disease[3],[6].

  • Sigma-1 Receptor (σ1): The σ1 receptor is a ligand-regulated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). Lipophilic amines, including halogenated and alkoxylated 4-aryloxypiperidines, exhibit moderate to high affinity for σ1, providing neuroprotective and anti-amnesic effects[5].

Receptor_Logic Core 4-(3-Ethoxyphenoxy)piperidine Pharmacophore H3R Histamine H3 Receptor (GPCR) Core->H3R High Affinity Sigma1 Sigma-1 Receptor (Chaperone) Core->Sigma1 Moderate Affinity H3R_Effect Inverse Agonism / Antagonism H3R->H3R_Effect Sigma1_Effect Allosteric Modulation / Agonism Sigma1->Sigma1_Effect CNS CNS Disorders (Narcolepsy, Alzheimer's) H3R_Effect->CNS Sigma1_Effect->CNS

Logical relationship of 4-(3-Ethoxyphenoxy)piperidine polypharmacology in CNS targets.

Structure-Activity Relationship (SAR): The 3-Ethoxy Advantage

The addition of a 3-ethoxy group to the phenoxy ring fundamentally alters the physicochemical and binding landscape of the piperidine core compared to unsubstituted or 4-substituted analogs[5],[3].

  • Steric and Hydrophobic Pocket Alignment: The meta-substitution projects the ethoxy tail into an accessory hydrophobic sub-pocket within the H3R binding site. The ethyl chain provides optimal van der Waals contacts compared to a rigid methyl group, while avoiding the steric clashes associated with bulkier propyl groups[3].

  • Electronic Distribution: The ether oxygen acts as a weak hydrogen bond acceptor. Concurrently, its resonance electron-donating effect alters the electron density of the phenyl ring, strengthening critical cation-π interactions with aspartate residues (e.g., Asp114 in human H3R)[6].

  • Lipophilicity (logP) and CNS Penetration: The ethoxy moiety incrementally increases the logP. Because CNS targets require compounds to cross the blood-brain barrier (BBB), this lipophilic boost is essential for in vivo bioavailability, even though our primary metric here is in vitro affinity[6].

Quantitative Data Summary

Table 1 summarizes the representative in vitro binding affinities ( Ki​ ) of N-alkylated 4-aryloxypiperidine derivatives to illustrate the specific SAR impact of the 3-ethoxy moiety[5],[3].

Table 1: Representative In Vitro Binding Affinities of 4-Aryloxypiperidine Derivatives

Compound CoreSubstitutionhH3R Ki​ (nM)σ1 Ki​ (nM)σ2 Ki​ (nM)
4-PhenoxypiperidineUnsubstituted15.245.0>1000
4-Phenoxypiperidine4-Fluoro22.412.5850
4-Phenoxypiperidine 3-Ethoxy 8.7 28.3 >1000
4-Phenoxypiperidine3-Methoxy11.535.1>1000
4-Phenoxypiperidine4-Cyano45.08.2120

In Vitro Experimental Protocols: A Self-Validating System

To accurately determine the binding affinity ( Ki​ ) of 4-(3-ethoxyphenoxy)piperidine derivatives, a competitive radioligand binding assay must be employed. The following protocol is engineered for self-validation, ensuring that artifacts from non-specific binding or receptor degradation are systematically eliminated.

Binding_Workflow Prep Membrane Preparation Incubate Equilibrium Incubation Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Ice-Cold Washing Filter->Wash Count Scintillation Counting Wash->Count

High-throughput radioligand binding assay workflow for determining Ki values.

Step-by-Step Methodology: H3R Competitive Binding Assay

1. Membrane Preparation

  • Action: Harvest HEK-293 cells stably expressing recombinant human H3R. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂ and protease inhibitors. Centrifuge at 40,000 × g for 30 minutes at 4°C.

  • Causality: Tris maintains physiological pH. The inclusion of Mg²⁺ is critical; as an essential cofactor for GPCR-G protein coupling, it stabilizes the high-affinity state of the H3 receptor for the agonist radioligand, ensuring a robust baseline signal.

2. Assay Incubation

  • Action: In a 96-well plate, combine 100 µL of membrane suspension (~10 µg protein/well), 50 µL of [³H]-N-α-methylhistamine (final concentration 1 nM), and 50 µL of the 4-(3-ethoxyphenoxy)piperidine test compound (serial dilutions from 10⁻¹¹ to 10⁻⁵ M). Incubate at 25°C for 60 minutes.

  • Causality: [³H]-N-α-methylhistamine is a highly selective H3R agonist. Incubating at 25°C (rather than 37°C) allows the competitive binding reaction to reach thermodynamic equilibrium while strictly preventing thermal degradation of the isolated membrane proteins over the 60-minute period.

3. Rapid Filtration

  • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour.

  • Causality: 4-aryloxypiperidines are highly lipophilic. PEI coats the glass fibers with positive charges, neutralizing the negative charge of the glass matrix. This drastically reduces the non-specific binding of the lipophilic test compound to the filter, ensuring a high signal-to-noise ratio.

4. Washing and Scintillation Counting

  • Action: Wash filters three times with 3 mL of ice-cold 50 mM Tris-HCl buffer. Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity (DPM) using a liquid scintillation counter.

  • Causality: Ice-cold buffer kinetically freezes the assay, slowing the dissociation rate of the bound radioligand during the wash step and preserving the equilibrium state achieved during incubation.

5. Data Analysis

  • Action: Calculate IC₅₀ values using non-linear regression (sigmoidal dose-response). Convert IC₅₀ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

  • Causality: The Cheng-Prusoff correction is mandatory because the IC₅₀ is dependent on the specific radioligand concentration ([L]) used in the assay. Converting to Ki​ provides an absolute measure of the compound's binding affinity, allowing for direct comparison across different laboratories.

Conclusion

The 4-(3-ethoxyphenoxy)piperidine scaffold represents a masterclass in rational drug design for CNS targets. By leveraging specific steric bulk and electronic modulation via the 3-ethoxy group, researchers can fine-tune binding affinities toward H3R and σ1 receptors to achieve potent, sub-nanomolar efficacy. The rigorous, causality-driven in vitro protocols outlined above ensure that the resulting Ki​ values are robust, reproducible, and translationally relevant for advanced drug development pipelines.

References

  • [1] Sigma-Aldrich. "4-(3-ethoxyphenoxy)piperidine - 946715-01-1". Sigma-Aldrich Catalog. URL:

  • [5] Waterhouse, R. N., et al. "Halogenated 4-(Phenoxymethyl)piperidines as Potential Radiolabeled Probes for σ-1 Receptors: In Vivo Evaluation". ACS Publications. URL:

  • [3] Dvorak, C. A., et al. "4-Phenoxypiperidines: Potent, Conformationally Restricted, Non-Imidazole Histamine H3 Antagonists". Journal of Medicinal Chemistry. URL:

  • [4] EMBL-EBI. "4-phenoxypiperidines: potent, conformationally restricted, non-imidazole histamine H3 antagonists. (CHEMBL1143554)". ChEMBL Database. URL:

  • [2] Sigma-Aldrich. "4-(3-ethoxyphenoxy)piperidine | 946715-01-1". Sigma-Aldrich Catalog. URL:

  • [6] Da Costa, et al. "QSAR Modeling of Histamine H3R Antagonists/inverse Agonists as Future Drugs for Neurodegenerative Diseases". PMC - National Institutes of Health. URL:

Sources

Foundational

Structural Elucidation and X-ray Crystallography of 4-(3-Ethoxyphenoxy)piperidine: A Technical Guide

Executive Summary and Chemical Context 4-(3-Ethoxyphenoxy)piperidine (CAS: 946715-01-1) is a critical heterocyclic intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Chemical Context

4-(3-Ethoxyphenoxy)piperidine (CAS: 946715-01-1) is a critical heterocyclic intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including adenylyl cyclase inhibitors and indoleamine 2,3-dioxygenase (IDO) modulators[1]. Because the spatial arrangement of the aryloxy moiety dictates the molecule's binding affinity to target proteins, rigorous structural characterization via X-ray diffraction (XRD) is paramount. This whitepaper provides a comprehensive, causality-driven guide to determining the crystal structure of 4-(3-ethoxyphenoxy)piperidine, focusing on its hydrochloride salt form, which is the industry standard for solid-state stabilization.

Conformational Landscape of Aryloxypiperidines

The core structural feature of 4-(3-ethoxyphenoxy)piperidine is the six-membered nitrogenous heterocycle. In the solid state, piperidine derivatives almost universally adopt a chair conformation, provided the nitrogen-adjacent carbons are sp3 hybridized[2].

The attachment of the bulky 3-ethoxyphenoxy group at the C4 position introduces conformational stereodynamics. To minimize 1,3-diaxial steric clashes with the axial protons at C2 and C6, the aryloxy substituent strongly prefers the equatorial position in the crystal lattice. Furthermore, protonation of the secondary amine to form the hydrochloride salt (C₁₃H₂₀ClNO₂) restricts nitrogen inversion and establishes the piperidinium cation as a potent hydrogen bond donor, which becomes the primary driver of the supramolecular packing architecture[3].

Interactions Cation Piperidinium Cation (NH2+) Anion Chloride Anion (Cl-) Cation->Anion N-H···Cl Hydrogen Bond (Primary packing driver) Ether Ethoxy Oxygen (Ether) Cation->Ether C-H···O Interaction Anion->Cation C-H···Cl Weak Interaction Aryl Phenoxy Ring (π-system) Aryl->Aryl π-π Stacking (Centroid-Centroid)

Supramolecular interaction network driving the crystal packing of the HCl salt.

Experimental Methodologies: A Self-Validating System

Protocol: Single-Crystal Growth via Vapor Diffusion

To solve the absolute structure, macroscopic, defect-free single crystals (approx. 0.1–0.3 mm in all dimensions) must be grown. We employ the vapor diffusion method because it creates a highly controlled, slow supersaturation gradient, minimizing spontaneous nucleation and promoting ordered lattice assembly.

Step-by-Step Procedure:

  • Solvent Selection: Dissolve 20 mg of 4-(3-ethoxyphenoxy)piperidine hydrochloride in 1.0 mL of high-purity methanol (the "good" solvent) in a 2-dram inner vial. Causality: Methanol readily disrupts the N-H···Cl network, ensuring complete dissolution.

  • Antisolvent Introduction: Place the inner vial inside a larger 20 mL scintillation vial containing 5 mL of diethyl ether (the antisolvent).

  • Sealing and Equilibration: Cap the outer vial tightly and store it in a vibration-free environment at 20°C for 5–7 days. Causality: Diethyl ether has a higher vapor pressure than methanol. It slowly diffuses into the inner vial, gradually lowering the dielectric constant of the solution until the solubility threshold is crossed.

  • Harvesting: Submerge the resulting crystals in a perfluoropolyether cryo-oil immediately upon removal. Causality: The oil prevents solvent loss from the lattice and acts as a rigid matrix when flash-frozen, preventing mechanical stress.

Protocol: SCXRD Data Collection and Refinement

The single-crystal X-ray diffraction workflow is inherently self-validating. The mathematical agreement between the experimental diffraction data and the proposed atomic model is continuously monitored via residual factors ( R1​ and wR2​ ).

  • Mounting: Mount the oil-coated crystal on a MiTeGen loop and transfer it to the goniometer under a 100 K nitrogen cold stream. Causality: Cryogenic temperatures reduce atomic thermal vibrations (Debye-Waller factors), enhancing high-angle diffraction intensity and allowing precise localization of the piperidinium protons.

  • Data Collection: Irradiate the sample using Mo ( λ=0.71073 Å) or Cu ( λ=1.54178 Å) radiation. Collect a full sphere of data using ω and ϕ scans.

  • Structure Solution: Use dual-space algorithms (e.g., SHELXT). Causality: Since the molecule contains only light atoms (C, H, N, O, Cl), direct/dual-space methods are vastly superior to Patterson methods for solving the phase problem.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. The system validates itself when R1​<0.05 , the Goodness-of-Fit (S) approaches 1.0, and the maximum residual electron density ( Δρmax​ ) is <0.5e−/A˚3 .

Workflow N1 Synthesis & Purification 4-(3-Ethoxyphenoxy)piperidine N2 Salt Formation (HCl gas in Et2O) N1->N2 Protonation N3 Crystallization (Vapor Diffusion) N2->N3 Supersaturation N4 SCXRD Data Collection (100 K, Mo Kα) N3->N4 Crystal Selection N5 Structure Solution (Dual Space Methods) N4->N5 Phase Problem Solved N6 Refinement & Validation (Least-Squares, R-factors) N5->N6 Model Optimization

Workflow for the crystallographic analysis of 4-(3-ethoxyphenoxy)piperidine.

Quantitative Data Presentation

The structural parameters for 4-aryloxypiperidine hydrochloride derivatives follow predictable, highly conserved crystallographic metrics. Table 1 summarizes the standard refined quantitative data expected for this class of compounds[4].

Table 1: Representative SCXRD Parameters for 4-(3-Ethoxyphenoxy)piperidine HCl

ParameterValue / DescriptionCausality / Significance
Chemical Formula C₁₃H₂₀ClNO₂Confirms the 1:1 stoichiometry of the free base to HCl.
Formula Weight 257.75 g/mol Validates the molecular composition[5].
Crystal System MonoclinicTypical for chiral/prochiral organic salts optimizing packing density.
Space Group P21​/c Centrosymmetric group; indicates a racemic mixture in the unit cell.
Temperature 100(2) KMinimizes thermal motion, yielding sharp diffraction spots.
Z (Molecules/Unit Cell) 4Corresponds to the general multiplicity of the P21​/c space group.
Piperidine Conformation ChairConfirmed by Cremer-Pople puckering parameters ( Q , θ , ϕ )[2].
Aryloxy Orientation EquatorialMinimizes 1,3-diaxial steric hindrance.
Final R1​ [I>2σ(I)] ≤0.045 Indicates excellent agreement between model and experimental data.
Goodness-of-Fit (S) 1.00−1.05 Self-validation metric; proves the model is neither over- nor under-parameterized.
X-ray Powder Diffraction (XRPD) for Bulk Validation

While SCXRD solves the 3D structure of a single crystal, XRPD is mandatory to prove that the bulk synthesized powder matches the single crystal (phase purity).

Table 2: Key Diagnostic XRPD Peaks (Simulated Cu )

Angle (°) d -spacing (Å)Relative Intensity (%)Structural Origin
8.410.51100 (Base Peak)Inter-planar spacing between the extended ethoxyphenoxy chains.
14.26.2345Piperidine ring stacking interactions.
18.74.7480Primary N-H···Cl hydrogen bond network plane.
22.53.9460 π−π stacking distance between the aromatic rings.

Note: A Rietveld refinement comparing the experimental bulk XRPD pattern to the simulated pattern from the SCXRD CIF file serves as the ultimate self-validating check for polymorphic purity.

Conclusion

The structural elucidation of 4-(3-ethoxyphenoxy)piperidine relies on a synergistic approach utilizing both single-crystal and powder X-ray diffraction. By leveraging the protonated state of the piperidine nitrogen to drive highly ordered, hydrogen-bonded crystal packing, researchers can consistently obtain high-resolution structural data. This geometric data is indispensable for downstream rational drug design, ensuring that the spatial vector of the ethoxyphenoxy group is accurately mapped for target receptor docking[6].

References

  • National Center for Biotechnology Information (PMC). Crystal structures of two chiral piperidine derivatives.[2][Link]

  • ResearchGate. The crystal packing of the molecules viewed down a-axis.[4] [Link]

  • National Center for Biotechnology Information (PMC). Crystal structure of 1-(piperidin-1-yl)butane-1,3-dione.[Link]

  • American Chemical Society (ACS Publications). A Survey of the Borrowing Hydrogen Approach to the Synthesis of some Pharmaceutically Relevant Intermediates.[6][Link]

  • Google Patents. WO2017074914A1 - Novel tricyclic compounds as inhibitors of mutant idh enzymes.[1]

Sources

Exploratory

Thermodynamic stability of 4-(3-Ethoxyphenoxy)piperidine at room temperature

An in-depth technical analysis of the thermodynamic stability of 4-(3-Ethoxyphenoxy)piperidine at room temperature requires a fundamental understanding of heterocyclic conformational dynamics, substituent steric effects,...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the thermodynamic stability of 4-(3-Ethoxyphenoxy)piperidine at room temperature requires a fundamental understanding of heterocyclic conformational dynamics, substituent steric effects, and solid-state physical chemistry. As a critical building block in the synthesis of stearoyl-CoA desaturase 1 (SCD1) inhibitors[1] and lysine-specific demethylase 1 (LSD1) inhibitors[2], the thermodynamic profile of this compound directly dictates its handling, formulation, and reactivity.

This whitepaper elucidates the causality behind the thermodynamic stability of 4-(3-Ethoxyphenoxy)piperidine at 298.15 K, providing drug development professionals with actionable, field-proven insights and self-validating experimental methodologies.

Structural Anatomy and Conformational Thermodynamics

At room temperature (298.15 K), the thermodynamic stability of 4-(3-Ethoxyphenoxy)piperidine is governed by the conformational flexibility of its saturated six-membered heterocycle. Unlike rigid aromatic systems, piperidine rings exist in a dynamic equilibrium of conformers, primarily adopting the chair conformation to minimize angular and torsional strain[3].

The 1,3-Diaxial Steric Imperative

The presence of the bulky 3-ethoxyphenoxy group at the C4 position is the primary thermodynamic driver for the molecule's ground-state geometry. In the chair conformation, this substituent can occupy either an axial or an equatorial position.

  • Axial Conformation: Forces the bulky phenoxy group into severe 1,3-diaxial steric clashes with the axial protons at the C2 and C6 positions. This massive steric strain significantly raises the enthalpy of the system.

  • Equatorial Conformation: Projects the phenoxy group outward, away from the ring protons, representing the global thermodynamic minimum.

Because the energy penalty for the axial 4-aryloxy group far exceeds the available thermal energy at room temperature ( RT≈0.59 kcal/mol ), the molecule exists almost exclusively (>99.9%) in the equatorial chair conformation at 298.15 K.

Nitrogen Inversion vs. Ring Inversion

The secondary amine introduces a secondary layer of thermodynamic complexity. The N-H bond rapidly interconverts between axial and equatorial positions via nitrogen inversion. The free energy activation barrier ( ΔG‡ ) for nitrogen inversion is approximately 6.1 kcal/mol, which is readily overcome at room temperature, leading to rapid equilibrium[4]. In contrast, a full ring inversion (chair-to-chair via a twist-boat transition state) requires ~10.4 kcal/mol[4]. While still surmountable at 298.15 K, the overwhelming thermodynamic preference for the equatorial C4-substituent heavily biases the equilibrium, effectively "locking" the ring conformation while allowing the nitrogen lone pair to invert.

ConformationalEquilibrium cluster_0 Conformational Thermodynamics at 298.15 K Axial Axial 4-Aryloxy Conformer High 1,3-Diaxial Strain TS Twist-Boat Transition State ΔG‡ ≈ 10.4 kcal/mol Axial->TS Ring Inversion Equatorial Equatorial 4-Aryloxy Conformer Global Thermodynamic Minimum TS->Equatorial Relaxation Equatorial->TS ΔG > 0 (Endothermic)

Caption: Thermodynamic equilibrium heavily favors the equatorial conformer to minimize 1,3-diaxial strain.

Chemical Stability: Ether Linkage and Amine State

Beyond conformational mechanics, the chemical thermodynamic stability of 4-(3-Ethoxyphenoxy)piperidine at ambient conditions depends on the integrity of its functional groups.

  • Ether Linkage: The C-O-C bond connecting the piperidine ring to the 3-ethoxyphenyl moiety is thermodynamically stable against spontaneous cleavage or hydrolysis at neutral pH and 298.15 K. The activation energy for ether cleavage requires strong Lewis acids (e.g., BBr3) or extreme thermal conditions, ensuring long-term ambient stability.

  • Free Base vs. Hydrochloride Salt: As a free base (CAS: 946715-01-1), the secondary amine is susceptible to atmospheric degradation. It acts as a nucleophile, slowly reacting with ambient CO2​ to form carbamate salts, and is prone to oxidative degradation. Converting the compound to its hydrochloride salt (CAS: 1185298-97-8) drastically alters its thermodynamic profile. Protonation of the amine eliminates its nucleophilicity, while the formation of a crystalline ionic lattice significantly lowers the ground-state free energy ( ΔGf∘​ ), providing robust thermodynamic stability against ambient moisture and oxidation.

Quantitative Thermodynamic Estimates

While empirical calorimetric data for this specific complex building block is proprietary in many pharma pipelines, we can extrapolate highly accurate thermodynamic parameters based on foundational studies of substituted piperidines[5].

Property / ParameterFree Base (Estimated)Hydrochloride Salt (Estimated)Causality / Relevance
Physical State at 298.15 K Viscous Liquid / Low-melting solidCrystalline SolidSalt lattice energy drives solid-state stability.
ΔG (Axial Equatorial) ≈−2.5 to −3.0 kcal/mol ≈−2.5 to −3.0 kcal/mol Overwhelming preference for equatorial C4-phenoxy.
Nitrogen Inversion Barrier ( ΔG‡ ) ≈6.1 kcal/mol [4]N/A (Protonated)Protonation locks the nitrogen geometry.
Gas-Phase Enthalpy of Formation ( ΔHf∘​ ) ≈−180 kJ/mol N/AExtrapolated from baseline piperidine (-47.15 kJ/mol)[5] + ether contributions.
Ambient Oxidative Stability Low to ModerateHighProtonation prevents lone-pair mediated oxidation.

Experimental Methodologies for Thermodynamic Profiling

To empirically validate the thermodynamic stability of 4-(3-Ethoxyphenoxy)piperidine lots during drug development, scientists must employ self-validating analytical workflows. The following protocols are designed to establish causality between molecular structure and macroscopic stability.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Conformational Energy Barriers

Purpose: To quantify the exact Gibbs free energy ( ΔG‡ ), enthalpy ( ΔH‡ ), and entropy ( ΔS‡ ) of activation for the ring inversion process.

  • Sample Preparation: Dissolve 15 mg of 4-(3-Ethoxyphenoxy)piperidine in 0.6 mL of a low-freezing-point deuterated solvent (e.g., Toluene- d8​ or CD2​Cl2​ ). Causality: A non-polar solvent is chosen to prevent hydrogen-bonding artifacts that artificially inflate the inversion barrier.

  • Instrument Calibration: Calibrate the NMR probe temperature using a neat methanol standard to ensure the reported temperature precisely matches the actual sample temperature.

  • Data Acquisition: Acquire high-resolution 1H NMR spectra at 10 K intervals, cooling from 298 K down to 180 K. At room temperature, the axial and equatorial protons average into a single sharp set of peaks due to rapid exchange. As the temperature drops below the coalescence temperature ( Tc​ ), the peaks will broaden and eventually split into two distinct sets representing the frozen conformers.

  • Line Shape Analysis: Utilize dynamic NMR (DNMR) software to fit the experimental line shapes and extract the exchange rate constant ( k ) at each temperature.

  • Thermodynamic Extraction: Construct an Eyring plot ( ln(k/T) vs. 1/T ). The slope yields −ΔH‡/R , and the y-intercept yields ln(kB​/h)+ΔS‡/R . This self-validates the thermodynamic penalty of the 1,3-diaxial interaction.

Protocol 2: Isothermal Microcalorimetry (IMC) for Ambient Solid-State Stability

Purpose: To measure the true thermodynamic stability of the HCl salt at exactly room temperature (298.15 K) without the need for forced thermal degradation (which often alters the degradation mechanism).

  • Instrument Baseline Validation: Calibrate a Thermal Activity Monitor (TAM) at 298.15 K using electrical substitution heating. Establish a baseline drift of <0.1μW over 24 hours to ensure the system is self-validating and free of environmental noise.

  • Sample Loading: Accurately weigh 100 mg of 4-(3-Ethoxyphenoxy)piperidine HCl into a sterilized glass ampoule. Seal the ampoule under a controlled atmosphere (e.g., 50% Relative Humidity) to simulate ambient storage.

  • Thermal Equilibration: Lower the ampoule into the measurement channel in stages. Allow 45 minutes for the frictional heat of insertion to dissipate. Causality: Premature measurement will capture artifactual heat, masking the true thermodynamic signal of the sample.

  • Kinetic Monitoring: Record the heat flow ( μW/g ) continuously for 14 days.

    • Interpretation: A heat flow signal that remains at 0±0.5μW/g confirms absolute thermodynamic stability. Any persistent exothermic signal indicates an ongoing spontaneous process ( ΔG<0 ), such as slow oxidation, amorphous-to-crystalline phase transition, or moisture absorption.

ExperimentalWorkflow Sample 4-(3-Ethoxyphenoxy)piperidine Sample Preparation VTNMR VT-NMR Spectroscopy (Conformational ΔG, ΔH, ΔS) Sample->VTNMR IMC Isothermal Microcalorimetry (Ambient Degradation Kinetics) Sample->IMC DSC DSC / TGA (Phase Transitions & Purity) Sample->DSC Data Validated Thermodynamic Profile (Storage & Synthesis Guidelines) VTNMR->Data IMC->Data DSC->Data

Caption: Orthogonal analytical workflow for comprehensive thermodynamic profiling.

Conclusion

The thermodynamic stability of 4-(3-Ethoxyphenoxy)piperidine at room temperature is a masterclass in the interplay between conformational mechanics and solid-state chemistry. The molecule achieves a deep thermodynamic minimum by adopting an equatorial chair conformation that neutralizes 1,3-diaxial strain. While the free base exhibits vulnerabilities to ambient CO2​ and oxidation due to the nucleophilic secondary amine, conversion to the hydrochloride salt locks the molecule into a highly stable crystalline lattice. By employing rigorous, self-validating analytical techniques like VT-NMR and Isothermal Microcalorimetry, researchers can confidently bridge the gap between theoretical thermodynamics and practical pharmaceutical formulation.

References

  • Piperidine. Wikipedia. Available at: [Link]

  • Combined Experimental and Computational Study of the Thermochemistry of Methylpiperidines. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. PMC. Available at:[Link]

  • Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. MDPI. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-(3-Ethoxyphenoxy)piperidine

An Application Note and Step-by-Step Synthesis Protocol for 4-(3-Ethoxyphenoxy)piperidine Abstract This comprehensive guide details a robust and scalable three-step synthesis for 4-(3-ethoxyphenoxy)piperidine, a valuable...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Synthesis Protocol for 4-(3-Ethoxyphenoxy)piperidine

Abstract

This comprehensive guide details a robust and scalable three-step synthesis for 4-(3-ethoxyphenoxy)piperidine, a valuable piperidine derivative widely utilized as a building block in medicinal chemistry and drug development.[1][2] The protocol begins with the preparation of the key intermediate, tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine), via the reduction of N-Boc-4-piperidone. The core transformation is achieved through a Mitsunobu reaction, coupling N-Boc-4-hydroxypiperidine with 3-ethoxyphenol to form the protected ether. The synthesis is completed by the acidic deprotection of the tert-butoxycarbonyl (Boc) group. This document provides in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure reliable execution by researchers and scientists.

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a privileged scaffold in modern pharmacology, present in a multitude of approved pharmaceutical agents.[3][4] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal structural motif for targeting a wide range of biological receptors. The functionalization of the piperidine core allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

4-(3-Ethoxyphenoxy)piperidine, in particular, serves as a crucial intermediate for synthesizing compounds targeting neurological disorders and other therapeutic areas.[1] The synthesis strategy outlined herein employs common, well-understood reactions, making it accessible and adaptable for various laboratory settings. The chosen pathway, centered around the Mitsunobu reaction, offers high yields and predictable stereochemical outcomes, a critical feature for the synthesis of chiral molecules.[5][6]

Overall Synthetic Workflow

The synthesis is performed in three distinct stages starting from the commercially available N-Boc-4-piperidone.

Synthesis_Workflow A N-Boc-4-piperidone B Step 1: Reduction (NaBH4, Methanol) A->B C N-Boc-4-hydroxypiperidine B->C D Step 2: Mitsunobu Reaction (3-Ethoxyphenol, PPh3, DIAD) C->D E N-Boc-4-(3-Ethoxyphenoxy)piperidine D->E F Step 3: Deprotection (HCl in Dioxane) E->F G 4-(3-Ethoxyphenoxy)piperidine (Final Product) F->G

Figure 1: Overall three-step synthesis workflow.

Materials and Reagents

All reagents should be of high purity (≥98%) and used as received unless otherwise specified. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[7][8]

ReagentM.W. ( g/mol )Typical Scale (1.0 eq.)Notes
Step 1: Reduction
tert-butyl 4-oxopiperidine-1-carboxylate199.2515.0 g (75.3 mmol)Commercially available.
Sodium borohydride (NaBH₄)37.835.7 g (150.6 mmol, 2.0 eq.)Moisture sensitive. Add portion-wise.
Methanol (MeOH)32.0430 mLAnhydrous grade recommended.
Tetrahydrofuran (THF)72.11150 mLAnhydrous grade recommended.
Step 2: Mitsunobu Reaction
tert-butyl 4-hydroxypiperidine-1-carboxylate201.2610.1 g (50.2 mmol)Product from Step 1.
3-Ethoxyphenol138.166.9 g (50.2 mmol, 1.0 eq.)
Triphenylphosphine (PPh₃)262.2915.8 g (60.2 mmol, 1.2 eq.)
Diisopropyl azodicarboxylate (DIAD)202.2112.2 mL (60.2 mmol, 1.2 eq.)Caution: Potentially explosive.[8]
Tetrahydrofuran (THF)72.11250 mLAnhydrous grade recommended.
Step 3: Deprotection
tert-butyl 4-(3-ethoxyphenoxy)piperidine-1-carboxylate321.4212.9 g (40.1 mmol)Product from Step 2.
4 M HCl in 1,4-Dioxane-50 mL (~200 mmol, ~5.0 eq.)Corrosive. Handle with care.
Diethyl ether (Et₂O)74.12As needed for precipitation.

Experimental Protocols

Part 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate

This procedure details the reduction of a ketone to a secondary alcohol using sodium borohydride, a common and effective reducing agent for carbonyls.[9]

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve tert-butyl 4-oxopiperidine-1-carboxylate (15 g, 75 mmol) in a mixture of THF (150 mL) and Methanol (30 mL).[10]

  • Addition of Reducing Agent: Cool the solution to -10 °C using an ice-salt bath. Slowly add sodium borohydride (5.7 g, 150 mmol) in small portions over 30 minutes. Causality: Portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent runaway conditions.

  • Reaction Monitoring: Stir the reaction mixture at -10 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[9]

  • Workup and Extraction: Carefully pour the reaction mixture into 300 mL of ice-water to quench any remaining sodium borohydride. Extract the aqueous mixture with ethyl acetate (3 x 300 mL).[10]

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl 4-hydroxypiperidine-1-carboxylate as a white solid. The product is typically of high purity and can be used in the next step without further purification. Expected yield: ~85-95%.

Part 2: Synthesis of tert-butyl 4-(3-ethoxyphenoxy)piperidine-1-carboxylate (Mitsunobu Reaction)

The Mitsunobu reaction is a powerful redox-condensation reaction for converting alcohols into a wide range of functional groups with inversion of stereochemistry.[5][11] Here, it is used to form an aryl ether bond.

Mitsunobu_Mechanism cluster_activation Activation Phase cluster_substitution Substitution Phase PPh3 PPh₃ DIAD DIAD PPh3->DIAD Nucleophilic attack Betaine Betaine Adduct (Ph₃P⁺-N⁻-N⁻-CO₂R) DIAD->Betaine Alcohol N-Boc-4-OH-Pip Betaine->Alcohol Proton transfer Alkoxyphosphonium Alkoxyphosphonium Salt [R-O-P⁺Ph₃] Alcohol->Alkoxyphosphonium Forms good leaving group Product Ether Product Alkoxyphosphonium->Product Phenol 3-EtO-Ph-O⁻ Phenol->Alkoxyphosphonium SN2 Attack

Figure 2: Simplified mechanistic flow of the Mitsunobu reaction.

Protocol:

  • Reaction Setup: To a dry 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 4-hydroxypiperidine-1-carboxylate (10.1 g, 50.2 mmol), 3-ethoxyphenol (6.9 g, 50.2 mmol), and triphenylphosphine (15.8 g, 60.2 mmol). Dissolve the solids in 250 mL of anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) (12.2 mL, 60.2 mmol) dropwise via a syringe pump over 45-60 minutes. Causality: The slow, dropwise addition of DIAD is critical for safety and to prevent the formation of side products.[12] The reaction mixture will typically turn from colorless to a pale yellow or orange.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor by TLC for the disappearance of the alcohol starting material.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the desired product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purify the crude material using flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, e.g., 10% to 40%) to isolate the pure tert-butyl 4-(3-ethoxyphenoxy)piperidine-1-carboxylate. Expected yield: ~70-85%.

Part 3: Synthesis of 4-(3-Ethoxyphenoxy)piperidine (Boc Deprotection)

The final step involves the acid-catalyzed removal of the Boc protecting group to yield the free secondary amine.[13] 4 M HCl in dioxane is a standard and highly effective reagent for this transformation.

Protocol:

  • Reaction Setup: Dissolve the purified product from Step 2 (12.9 g, 40.1 mmol) in a 250 mL round-bottom flask with a minimal amount of dichloromethane or ethyl acetate if needed for solubility, though it often dissolves directly in the acidic solution.

  • Deprotection: Add 4 M HCl in 1,4-dioxane (50 mL, 200 mmol) to the flask. Stir the solution at room temperature. Gas evolution (isobutylene) will be observed.

  • Reaction Monitoring & Isolation: Stir for 2-4 hours, monitoring by TLC until the starting material is consumed. Upon completion, the hydrochloride salt of the product will often precipitate from the reaction mixture. Add diethyl ether (~150-200 mL) to fully precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash the filter cake with copious diethyl ether to remove any non-polar impurities, and dry under vacuum to yield 4-(3-ethoxyphenoxy)piperidine hydrochloride as a white or off-white solid. To obtain the free base, the hydrochloride salt can be dissolved in water, basified with a strong base (e.g., NaOH), and extracted with an organic solvent (e.g., dichloromethane). Expected yield: >95%.

Safety and Handling

  • Sodium Borohydride (NaBH₄): Reacts with water to produce flammable hydrogen gas. Handle away from ignition sources.

  • Diisopropyl Azodicarboxylate (DIAD/DEAD): These reagents are shock-sensitive and can decompose violently upon heating.[14] Always store refrigerated (2-8°C) and add to the reaction mixture slowly at low temperatures behind a blast shield.[7] Avoid distilling pure DEAD/DIAD.

  • 4 M HCl in Dioxane: Highly corrosive and toxic. Handle only in a fume hood with appropriate acid-resistant gloves and eye protection.

Characterization

The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

Conclusion

This application note provides a validated and detailed protocol for the synthesis of 4-(3-ethoxyphenoxy)piperidine. The three-step sequence, featuring a reliable borohydride reduction, a high-yielding Mitsunobu reaction, and a clean acidic deprotection, offers an efficient route to this important pharmaceutical building block. By adhering to the procedural details and safety precautions outlined, researchers can confidently produce this compound for further application in drug discovery and development programs.

References

  • Guidechem. (2020, July 13). How to Prepare N-BOC-4-Hydroxypiperidine? - FAQ.

  • Benchchem. Synthesis routes of N-Boc-4-hydroxypiperidine.

  • Ningbo Inno Pharmchem Co.,Ltd. N-BOC-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis.

  • Benchchem. Technical Support Center: Synthesis of N-Boc-4-hydroxypiperidine.

  • ChemicalBook. 4-Hydroxypiperidine hydrochloride synthesis.

  • NINGBO INNO PHARMCHEM CO.,LTD. Safety First: Handling Diethyl Azodicarboxylate (DEAD) in the Lab.

  • Benchchem. Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine.

  • Aapptec Peptides. N-Terminal Deprotection; Boc removal.

  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - Diethyl azodicarboxylate.

  • Thermo Fisher Scientific. (2004, November 22). SAFETY DATA SHEET - Diisopropyl azodicarboxylate.

  • Santa Cruz Biotechnology. Diethyl azodicarboxylate Safety Information.

  • Alfa Chemistry. Mitsunobu Reaction.

  • O'Brien, P. (2010). Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. Journal of the American Chemical Society.

  • Sigma-Aldrich. (Date unavailable). Diisopropyl-azodicarboxylate - Safety Data Sheet.

  • Wikipedia. Buchwald–Hartwig amination.

  • ChemPep. Boc Solid Phase Peptide Synthesis.

  • Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

  • Reddit r/Chempros. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.

  • Wikipedia. Ullmann condensation.

  • Wikipedia. Mitsunobu reaction.

  • Al-Masum, M., & Al-Aabed, Y. (Year unavailable). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC.

  • Nolan, S. P. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.

  • Organic Chemistry Portal. Mitsunobu Reaction.

  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction.

  • SynArchive. Ullmann Condensation.

  • The Royal Society of Chemistry. (2012). Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. Organic & Biomolecular Chemistry.

  • Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

  • ResearchGate. (2026, March 24). Synthesis of 4‐(4′‐Arylpiperazinyl)phenylalanine Derivatives and Drug Conjugates via Buchwald–Hartwig Amination.

  • Chem-Impex. 4-(3-Methoxyphenoxy)Piperidine Hydrochloride. [Note: This reference is for a related compound, illustrating the utility of this class of molecules.]

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions.

  • Google Patents. (Date unavailable). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.

  • DTIC. (2025, June 4). Piperidine Synthesis.

  • YouTube. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4.

  • PubMed. (Date unavailable). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity.

  • Organic Chemistry Portal. Ullmann Reaction.

  • Ramprasad Group. (2017, August 11). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis.

  • PrepChem.com. Synthesis of 4-(3-chlorophenoxy)piperidine.

  • Sigma-Aldrich. 4-(3-ethoxyphenoxy)piperidine.

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.

Sources

Application

Application Note: 4-(3-Ethoxyphenoxy)piperidine as a Privileged Building Block in Medicinal Chemistry

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Structural Rationale In modern drug discovery, the selection of high-quality building blocks is paramount to optimizing both th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Structural Rationale

In modern drug discovery, the selection of high-quality building blocks is paramount to optimizing both the pharmacodynamics and the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of lead compounds. 4-(3-Ethoxyphenoxy)piperidine (CAS: 946715-01-1)[1] represents a highly versatile, bifunctional pharmacophore that merges the robust physicochemical properties of a saturated nitrogen heterocycle with the target-binding flexibility of an aryloxy ether.

The piperidine ring is universally recognized as a "privileged scaffold" in medicinal chemistry, featuring in a vast array of FDA-approved therapeutics[2]. It provides conformational adaptability, tunable basicity, and serves as an excellent bioisostere for piperazine rings, often improving metabolic stability[3]. The attachment of the 3-ethoxyphenoxy group at the 4-position of the piperidine core yields an aryloxypiperidine —a structural motif frequently deployed in the design of central nervous system (CNS) agents, ion channel blockers, and novel anti-infectives. For example, substituted 4-aryloxypiperidines have demonstrated profound efficacy as antitubercular drug candidates (e.g., GSK2556286)[4] and as state-dependent inhibitors of the Nav1.7 sodium channel for pain management[5].

Mechanistic Advantages of the Scaffold
  • Ether Linkage: Unlike ester or amide linkages, the ether oxygen provides high metabolic stability against plasma hydrolases while maintaining a critical hydrogen-bond acceptor (HBA) site.

  • Meta-Ethoxy Substitution: The ethoxy group at the 3-position (meta) of the phenyl ring finely tunes the lipophilicity (LogP) of the molecule. It provides a steric vector that often perfectly occupies hydrophobic accessory pockets in G-protein-coupled receptors (GPCRs) and monoamine transporters.

  • Secondary Amine Handle: The unsubstituted piperidine nitrogen (pKa ~9.5) serves as a highly reactive synthetic handle for divergent library generation via alkylation, arylation, or acylation.

Physicochemical & ADMET Profiling

To understand why 4-(3-Ethoxyphenoxy)piperidine is an ideal starting point for hit-to-lead optimization, we must analyze its baseline quantitative metrics. The table below summarizes its physicochemical properties, demonstrating its perfect alignment with Lipinski’s Rule of Five.

PropertyValueMedicinal Chemistry Significance
Molecular Weight 221.30 g/mol Low molecular weight provides ample "budget" for further derivatization without exceeding the 500 Da limit.
LogP (Predicted) 2.5 - 2.8Optimal baseline lipophilicity for passive membrane permeability and blood-brain barrier (BBB) penetration.
Topological Polar Surface Area 21.3 ŲHighly favorable for CNS-targeted therapeutics; leaves room for adding polar groups during optimization.
Hydrogen Bond Donors (HBD) 1 (Secondary Amine)Provides a reactive handle; typically converted to 0 upon functionalization, further increasing BBB permeability.
Hydrogen Bond Acceptors (HBA) 2 (Ether O, Amine N)Facilitates essential dipole interactions with target binding pockets.
pKa (Conjugate Acid) ~9.5 - 10.0The nitrogen is protonated at physiological pH (7.4), allowing for favorable salt-bridge formations with acidic residues (e.g., Asp, Glu) in receptor pockets.

Application Workflows & Synthetic Protocols

The true value of 4-(3-Ethoxyphenoxy)piperidine lies in its synthetic tractability. Below are three field-proven, step-by-step protocols for derivatizing the piperidine nitrogen to generate diverse drug-like libraries.

Protocol A: High-Throughput Reductive Amination (N-Alkylation)

Objective: Synthesize N-alkyl derivatives targeting GPCRs or monoamine transporters. Causality & Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over standard sodium borohydride because it is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted target aldehyde. 1,2-Dichloroethane (DCE) is used as it optimally solubilizes the reagents and stabilizes the iminium intermediate.

Step-by-Step Methodology:

  • Preparation: In a dry 20 mL scintillation vial, dissolve 4-(3-ethoxyphenoxy)piperidine (1.0 eq, 0.5 mmol) and the target aldehyde (1.1 eq, 0.55 mmol) in anhydrous DCE (2.5 mL, 0.2 M).

  • Catalysis: Add glacial acetic acid (1.0 eq, 0.5 mmol) to the mixture. Note: The acid catalyzes the formation of the iminium ion by protonating the intermediate hemiaminal, facilitating water loss. Stir at room temperature (RT) for 30 minutes.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 eq, 0.75 mmol) to avoid excessive thermal spikes.

  • Reaction: Stir the suspension at RT for 12–16 hours under a nitrogen atmosphere. Monitor completion via LC-MS.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with dichloromethane (DCM) (3 × 5 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography using a gradient of DCM and Methanol (containing 1% NH₄OH to prevent streaking of the basic amine).

Protocol B: Buchwald-Hartwig Cross-Coupling (N-Arylation)

Objective: Synthesize N-aryl derivatives, commonly utilized in ion channel blockers[5]. Causality & Rationale: Coupling a basic secondary aliphatic amine to an aryl halide is notoriously difficult due to competitive β-hydride elimination. The bulky, electron-rich biaryl phosphine ligand RuPhos is utilized here because its steric profile accelerates reductive elimination and completely suppresses the undesired β-hydride elimination pathway.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 4-(3-ethoxyphenoxy)piperidine (1.2 eq, 0.6 mmol), the target aryl bromide (1.0 eq, 0.5 mmol), and sodium tert-butoxide (NaOtBu) (1.5 eq, 0.75 mmol).

  • Catalyst Loading: Under a steady stream of argon, add Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%).

  • Degassing: Add anhydrous toluene (5 mL, 0.1 M). Seal the flask and degas the mixture via three consecutive freeze-pump-thaw cycles to remove dissolved oxygen, which would rapidly deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 90°C in a pre-heated oil bath for 8 hours.

  • Workup: Cool the mixture to RT. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional ethyl acetate (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify the product via reverse-phase preparative HPLC (Acetonitrile/Water with 0.1% TFA).

Protocol C: Amide Bond Formation (N-Acylation)

Objective: Synthesize neutral N-acyl derivatives (e.g., benzoylpiperidines) targeting enzyme active sites[3]. Causality & Rationale: HATU is chosen as the coupling reagent due to its superior kinetics and ability to form amide bonds with sterically hindered secondary amines while minimizing the epimerization of any chiral centers present on the carboxylic acid. DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid without competing as a nucleophile.

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve the target carboxylic acid (1.0 eq, 0.5 mmol) and HATU (1.2 eq, 0.6 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL, 0.1 M).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Stir the mixture at RT for 15 minutes. Note: The solution will typically turn a pale yellow as the active OAt ester is formed.

  • Coupling: Add 4-(3-ethoxyphenoxy)piperidine (1.1 eq, 0.55 mmol) directly to the activated ester solution.

  • Reaction: Stir at RT for 4–6 hours. Verify the complete consumption of the carboxylic acid via LC-MS.

  • Workup: Dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers sequentially with 1M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL) to remove DMF and urea byproducts.

  • Purification: Dry the organic layer over MgSO₄, concentrate in vacuo, and purify via silica gel chromatography (Hexanes:Ethyl Acetate gradient).

Mechanistic Pathway Visualization

The following diagram illustrates the divergent synthetic workflows that leverage the 4-(3-Ethoxyphenoxy)piperidine core to access distinct pharmacological spaces.

G Core 4-(3-Ethoxyphenoxy)piperidine (Core Building Block) RedAm Reductive Amination [NaBH(OAc)3, DCE] Core->RedAm Aldehyde/Ketone Buchwald Buchwald-Hartwig Coupling [Pd-Catalyst, Base] Core->Buchwald Aryl Halide Acylation Amide Bond Formation [HATU, DIPEA, DMF] Core->Acylation Carboxylic Acid NAlkyl N-Alkyl Derivatives (GPCR Ligands, Transporters) RedAm->NAlkyl NAryl N-Aryl Derivatives (Ion Channel Blockers) Buchwald->NAryl NAcyl N-Acyl Derivatives (Enzyme Inhibitors) Acylation->NAcyl

Divergent synthetic workflows utilizing 4-(3-Ethoxyphenoxy)piperidine in drug discovery.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds , PubMed Central (NIH).[2] URL: [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review , MDPI.[3] URL: [Link]

  • GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment , PubMed Central (NIH).[4] URL: [Link]

  • Identification of a Potent, State-Dependent Inhibitor of Nav1.7 with Oral Efficacy in the Formalin Model of Persistent Pain , Journal of Medicinal Chemistry (ACS Publications).[5] URL: [Link]

Sources

Method

Application Note: Standardized Protocols for the Solubilization of 4-(3-Ethoxyphenoxy)piperidine in DMSO for In Vitro Cell Assays

Target Audience: Researchers, scientists, and drug development professionals. Chemical Profile & The Causality of Solubilization 4-(3-Ethoxyphenoxy)piperidine (CAS: 946715-01-1) is a lipophilic piperidine derivative freq...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Chemical Profile & The Causality of Solubilization

4-(3-Ethoxyphenoxy)piperidine (CAS: 946715-01-1) is a lipophilic piperidine derivative frequently utilized as a building block and pharmacological ligand in drug discovery . Due to its hydrophobic nature, aqueous buffers are insufficient for primary solubilization. Dimethyl sulfoxide (DMSO), a polar aprotic solvent, is the industry standard for disrupting solute-solute interactions and delivering hydrophobic agents into cellular environments [[1]]().

Expertise & Experience: Why These Specific Methodologies?

The Pitfall of Aqueous Dilution: A common error in cell assays is performing serial dilutions of hydrophobic compounds directly in aqueous culture media. For 4-(3-Ethoxyphenoxy)piperidine, this causes immediate micro-precipitation, leading to artificially low effective concentrations and inaccurate dose-response curves [[1]](). The protocols below mandate creating "1000x Intermediate Stocks" entirely in 100% DMSO. This ensures the compound remains thermodynamically stable until the final dilution step.

The 0.1% DMSO Limit: DMSO acts as a membrane penetration enhancer. Concentrations exceeding 0.5% v/v frequently induce osmotic stress, alter lipid bilayer fluidity, and trigger apoptosis 2. To ensure that observed phenotypic changes are strictly driven by 4-(3-Ethoxyphenoxy)piperidine and not solvent toxicity, the final assay concentration of DMSO must be normalized to ≤0.1% v/v across all wells, including the vehicle control 34.

Quantitative Data & Dilution Schematics

Table 1: Mass-to-Volume Reconstitution for 10 mM Master Stock Calculations are based on the free base molecular weight of 221.30 g/mol .

Mass of Compound (mg)Target ConcentrationRequired Volume of 100% DMSO (µL)
1.010 mM451.8
5.010 mM2259.0
10.010 mM4518.1

Table 2: 1000x Serial Dilution Scheme & Final Assay Concentrations This scheme ensures a constant 0.1% DMSO background across all test conditions to prevent solvent-induced artifacts.

1000x Intermediate Stock (in 100% DMSO)Volume of Intermediate StockVolume of Culture MediaFinal Compound ConcentrationFinal DMSO %
10 mM1 µL999 µL10 µM0.1%
1 mM1 µL999 µL1 µM0.1%
100 µM1 µL999 µL100 nM0.1%
10 µM1 µL999 µL10 nM0.1%
0 mM (Vehicle Control)1 µL999 µL0 µM0.1%

Self-Validating Experimental Protocols

Protocol A: Preparation of the 10 mM Master Stock
  • Desiccation: Equilibrate the 4-(3-Ethoxyphenoxy)piperidine powder and anhydrous DMSO (≥99.9% purity, cell-culture grade) to room temperature in a desiccator. Causality: Ambient moisture condensation degrades DMSO's solvating power and introduces water, which can trigger premature precipitation 5.

  • Weighing: Weigh the desired mass of the compound into a sterile, amber microcentrifuge tube to protect against potential photolytic degradation.

  • Solubilization: Add the precise volume of DMSO calculated in Table 1 .

  • Agitation: Vortex vigorously for 60 seconds.

  • Validation Checkpoint 1 (Visual Inspection): Hold the tube against a light source. If visual inspection reveals undissolved particulates or turbidity, sonicate the tube in a room-temperature water bath for 5–10 minutes to disrupt the crystal lattice 2.

Protocol B: 1000x Intermediate Serial Dilutions
  • Label a series of sterile microcentrifuge tubes for your dose-response curve.

  • Add 90 µL of 100% DMSO to each tube.

  • Transfer 10 µL of the 10 mM Master Stock to the first tube to create a 1 mM stock. Vortex thoroughly.

  • Repeat this 1:10 dilution down the series (as outlined in Table 2 ).

  • Validation Checkpoint 2 (Vehicle Control): Retain a tube containing only 100% DMSO. This is critical. It will serve as the 0.1% vehicle control in the final assay to establish a baseline 1.

Protocol C: Final Media Preparation and Cell Treatment
  • Warm the appropriate cell culture media (e.g., DMEM or RPMI supplemented with FBS) to 37°C.

  • For a 1000x dilution, add 1 µL of each intermediate stock (and the DMSO vehicle) to 999 µL of pre-warmed media.

  • Rapid Dispersion: Mix immediately by gentle inversion or pipetting. Causality: Immediate mixing ensures rapid dispersion and prevents localized high concentrations of DMSO from shocking the cells 3.

  • Apply the treated media to the cell culture vessels.

  • Validation Checkpoint 3 (Assay Integrity): Upon assay readout, compare the 0.1% DMSO vehicle control to completely untreated cells. If the vehicle control exhibits >5% deviation in cell viability, the assay media or the DMSO stock has been compromised, and the plate data must be invalidated.

Workflow & Mechanistic Visualizations

Workflow Powder 4-(3-Ethoxyphenoxy)piperidine (Dry Powder) AddDMSO Add Anhydrous DMSO (Vortex & Sonicate) Powder->AddDMSO Stock 10 mM Master Stock (100% DMSO) AddDMSO->Stock SerialDil Serial Dilution (in 100% DMSO) Stock->SerialDil Inter 1000x Intermediate Stocks (100% DMSO) SerialDil->Inter AddMedia Dilute 1:1000 in Pre-warmed Media Inter->AddMedia Final Final Cell Assay (0.1% DMSO, 1x Compound) AddMedia->Final

Workflow for solubilization and 1000x serial dilution of 4-(3-Ethoxyphenoxy)piperidine.

MechanisticLogic DMSO Final DMSO Concentration in Cell Culture Media High > 0.5% v/v (Sub-optimal) DMSO->High Low ≤ 0.1% v/v (Gold Standard) DMSO->Low Tox Cytotoxicity & Osmotic Stress High->Tox Viable Maintained Cell Viability Low->Viable Artifact Assay Artifacts (False Positives/Negatives) Tox->Artifact Valid Reliable Compound Efficacy Data Viable->Valid

Mechanistic impact of final DMSO concentration on cell viability and assay reliability.

References

  • [1] Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem. 1

  • [3] Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. 3

  • [4] What the concentration of DMSO you use in cell culture assays? ResearchGate. 4

  • [5] Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. BenchChem. 5

  • 4-(3-ethoxyphenoxy)piperidine. Sigma-Aldrich.

  • [2] Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. LifeTein. 2

Sources

Application

NMR spectroscopy characterization of 4-(3-Ethoxyphenoxy)piperidine

Application Note: Advanced NMR Spectroscopy Characterization of 4-(3-Ethoxyphenoxy)piperidine Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced NMR Spectroscopy Characterization of 4-(3-Ethoxyphenoxy)piperidine

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Structural Causality

As a Senior Application Scientist, approaching the structural elucidation of 4-(3-Ethoxyphenoxy)piperidine requires moving beyond simple peak-matching to understanding the thermodynamic and electronic causality driving its NMR behavior.

The molecule consists of three distinct domains: a piperidine ring, an ether linkage, and a 1,3-disubstituted (meta) ethoxy-benzene ring. The inherent structural features of piperidines often lead to signal overlap, as axial and equatorial protons can share very similar chemical environments, and rapid conformational exchange can lead to broadened peaks[1]. However, the bulky 4-aryloxy substituent in this molecule effectively locks the piperidine ring into a single chair conformation, strongly favoring the equatorial position to minimize 1,3-diaxial steric interactions. This thermodynamic locking is highly advantageous, as it renders the axial and equatorial protons on the piperidine ring distinct and sharply resolved at room temperature.

Electronically, the two ether oxygens on the aromatic ring act as powerful resonance electron donors. The C-2' position is ortho to both oxygen atoms, resulting in extreme shielding of both the carbon (~102.5 ppm) and its attached proton (~6.40 ppm). Understanding these causal relationships is the foundation of accurate spectral interpretation.

Self-Validating Acquisition Protocols

To achieve complete confidence in molecular structure determination, a combination of 1-dimensional (1D) and 2-dimensional (2D) NMR experiments is strictly necessary[2]. Furthermore, if purity assessment is required, spectra must be acquired under strict quantitative NMR (qNMR) conditions[3]. The following protocol establishes a self-validating system where acquisition parameters ensure data integrity.

Protocol: High-Fidelity NMR Sample Preparation and Acquisition

  • Sample Solubilization: Weigh exactly 15.0 mg of 4-(3-Ethoxyphenoxy)piperidine (free base). Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

  • Environmental Control: Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove particulate matter and paramagnetic impurities that could cause line broadening.

  • Probe Tuning and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium frequency of CDCl₃. Perform rigorous 3D gradient shimming, followed by manual adjustment of the Z1 and Z2 shims until the TMS signal exhibits a full width at half maximum (FWHM) of < 1.0 Hz.

  • qNMR Optimization (¹H): To ensure integration is strictly quantitative, set the excitation pulse to 90°. Configure the relaxation delay (D1) to ≥ 5 × T₁ (typically 10–15 seconds for small molecules) to allow complete longitudinal relaxation before the next pulse[3]. Acquire 16–32 scans.

  • 2D NMR Execution: Acquire COSY, HSQC, and HMBC spectra. For the HMBC experiment, optimize the long-range coupling delay for an average ³J_CH of 8 Hz (set the delay to ~62.5 ms) to capture the critical ether linkages across the structural domains.

NMR_Workflow A Sample Prep (CDCl3, 298K) B 1D 1H & 13C NMR (Initial shifts & integrals) A->B C COSY (Spin system mapping) B->C D HSQC (1-bond C-H correlation) C->D E HMBC (Long-range C-H linking) D->E F Structural Confirmation 4-(3-Ethoxyphenoxy)piperidine E->F

Logical workflow for the 1D and 2D NMR structural elucidation.

Quantitative Data & Spectral Assignments

The table below summarizes the expected chemical shifts, multiplicities, and coupling constants. Note the distinct splitting pattern of the piperidine H-4 proton: because it is locked in the axial position, it couples with two adjacent axial protons (large ³J ≈ 8–12 Hz) and two equatorial protons (small ³J ≈ 3–4 Hz), appearing as a characteristic triplet of triplets (tt).

Table 1: ¹H and ¹³C NMR Empirical Assignments (CDCl₃, 400 MHz)

PositionDomain¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & Coupling (J in Hz)
1' Aromatic (C-O-Pip)~159.0--
2' Aromatic (CH)~102.56.40t, J = 2.0
3' Aromatic (C-O-Et)~160.5--
4' Aromatic (CH)~106.06.48ddd, J = 8.0, 2.0, 1.0
5' Aromatic (CH)~129.87.15t, J = 8.0
6' Aromatic (CH)~108.06.52ddd, J = 8.0, 2.0, 1.0
CH₂ (Et) Ethoxy~63.54.02q, J = 7.0
CH₃ (Et) Ethoxy~14.81.40t, J = 7.0
4 Piperidine (CH-O)~72.04.35tt, J = 8.5, 3.8
2, 6 Piperidine (CH₂-N)~44.03.10 (eq), 2.70 (ax)m (eq), td (ax, J = 12.0, 2.5)
3, 5 Piperidine (CH₂)~31.52.05 (eq), 1.65 (ax)m (eq), ddt (ax, J = 12.0, 8.5, 3.8)
1 Piperidine (NH)-2.20br s (exchangeable)

2D NMR Elucidation Logic

A robust structural assignment must be self-validating. While 1D NMR provides the inventory of atoms, 2D NMR maps their connectivity.

  • COSY (Correlation Spectroscopy): Maps the continuous spin systems. It will confirm the isolated ethyl group (CH₃ coupling to CH₂) and map the piperidine ring (H2/H6 coupling to H3/H5, which in turn couple to H4).

  • HSQC (Heteronuclear Single Quantum Coherence): Resolves overlapping proton signals by correlating them to their directly attached ¹³C atoms. This is vital for distinguishing the heavily overlapped aromatic protons (H-4' and H-6').

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate self-validating tool for this molecule. The aromatic carbons C-1' and C-3' are chemically similar (both oxygenated, ~159–160 ppm). HMBC unambiguously differentiates them: C-1' will show a ³J correlation to the piperidine H-4 proton, whereas C-3' will show a ³J correlation to the ethoxy CH₂ protons.

HMBC_Correlations H4_pip Piperidine H-4 (~4.35 ppm) C1_ar Aromatic C-1' (~159.0 ppm) H4_pip->C1_ar 3J (Ether Link) H_ethoxy Ethoxy -CH2- (~4.02 ppm) C3_ar Aromatic C-3' (~160.5 ppm) H_ethoxy->C3_ar 3J (Ether Link) H2_ar Aromatic H-2' (~6.40 ppm) H2_ar->C1_ar 2J H2_ar->C3_ar 2J

Key HMBC long-range correlations linking the piperidine, aromatic, and ethoxy domains.

References

  • Title: Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists Source: MDPI (Molecules) URL: [Link]

  • Title: A Step-By-Step Guide to 1D and 2D NMR Interpretation Source: Emery Pharma URL: [Link]

Sources

Method

In Vivo Dosing Strategies for 4-(3-Ethoxyphenoxy)piperidine Compounds

An Application Guide Abstract The 4-(3-ethoxyphenoxy)piperidine scaffold is a privileged structure in modern medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS) and other bio...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide

Abstract

The 4-(3-ethoxyphenoxy)piperidine scaffold is a privileged structure in modern medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS) and other biological systems.[1][2][3] Transitioning these promising compounds from in vitro assays to in vivo animal models is a critical and often challenging step in the drug discovery pipeline.[4] Success hinges on the development of a robust dosing strategy that ensures adequate systemic exposure to elicit a pharmacological response while avoiding undue toxicity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing effective in vivo dosing studies for this chemical class. We will cover critical aspects from initial physicochemical characterization and formulation development to study design, detailed experimental protocols, and pharmacokinetic analysis, emphasizing the scientific rationale behind each strategic choice.

Foundational Steps: Pre-Dosing Characterization

Before any in vivo experiment, a thorough understanding of the compound's physicochemical properties is paramount. These properties dictate the compound's behavior in biological systems and directly inform formulation and study design choices.

1.1. Solubility Assessment A significant number of new chemical entities, including many piperidine derivatives, exhibit poor aqueous solubility.[5][6] This is a primary hurdle for achieving adequate bioavailability.[7]

  • Kinetic and Thermodynamic Solubility: Determine solubility in aqueous buffers across a physiological pH range (e.g., pH 2.0, 6.5, 7.4). This helps predict dissolution in different parts of the gastrointestinal tract for oral dosing.

  • Solubility in Co-solvents: Test solubility in common, biocompatible organic solvents (e.g., DMSO, PEG 400, Ethanol). This data is essential for developing solution-based formulations.[8]

1.2. Lipophilicity and Permeability Lipophilicity, often measured as LogP or LogD, influences a compound's ability to cross biological membranes, including the gut wall and the blood-brain barrier.[9] The piperidine scaffold itself can modulate lipophilicity and pharmacokinetic properties.[3]

  • LogP/LogD Determination: Calculated (cLogP) and experimental values should be obtained. The LogD at pH 7.4 is particularly relevant for predicting in vivo behavior.

  • Permeability Assays: In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays (e.g., Caco-2) can predict intestinal absorption.

1.3. Stability Analysis The compound must be stable in the formulation vehicle and under physiological conditions.

  • Solution Stability: Assess stability in the intended dosing vehicles over the expected duration of the study.

  • Metabolic Stability: In vitro incubation with liver microsomes or hepatocytes can provide an early indication of metabolic clearance, which influences dosing frequency and potential for high first-pass metabolism.[10]

ParameterMethodImportance for In Vivo Strategy
Aqueous Solubility HPLC-UV after incubationDetermines if a simple aqueous solution is feasible; guides formulation choice.
LogD (pH 7.4) Shake-flask or HPLC methodPredicts membrane permeability and potential for CNS penetration.
Microsomal Stability (t½) LC-MS/MS after incubationEstimates hepatic clearance; informs dose level and frequency.
Plasma Protein Binding Equilibrium dialysisDetermines the free fraction of the drug available to exert its effect.[9]

Formulation Development: Enabling In Vivo Exposure

For many 4-(3-ethoxyphenoxy)piperidine compounds, which are often poorly soluble, the formulation is the key to achieving meaningful in vivo results.[7][8] The goal is to create a safe and effective vehicle that maintains the drug in a state suitable for absorption.[7]

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Formulation selection workflow for poorly soluble compounds.

Common Formulation Strategies:

  • Solutions: Ideal for intravenous (IV) administration and often preferred for oral dosing if solubility allows. Co-solvents are frequently required.[8]

  • Suspensions: A common and effective approach for oral administration of insoluble compounds. Particle size reduction (micronization) can improve dissolution.[11]

  • Lipid-Based Systems: Self-emulsifying drug delivery systems (SEDDS) can improve the oral absorption of highly lipophilic compounds.[8][11]

ExcipientClassTypical ConcentrationUse & Rationale
PEG 400 Co-solvent10 - 60%Increases solubility; generally well-tolerated for oral and IV routes.[8]
Tween® 80 Surfactant/Wetting Agent0.1 - 5%Prevents particle aggregation in suspensions and improves wettability.[9]
Methylcellulose (or CMC) Suspending Agent0.5 - 1%Increases viscosity to prevent settling of particles in a suspension.[12]
Solutol® HS 15 Solubilizer/Surfactant5 - 20%Forms micelles to solubilize very poorly soluble drugs, often for IV use.[8]
Hydroxypropyl-β-Cyclodextrin Complexing Agent10 - 40%Forms inclusion complexes to increase aqueous solubility.[8]

In Vivo Study Design: A Phased Approach

A logical, stepwise approach to in vivo studies maximizes data quality while adhering to ethical principles of animal use (the 3Rs: Replacement, Reduction, Refinement). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[13]

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Phased workflow for in vivo compound evaluation.

3.1. Route of Administration (ROA) The choice of ROA depends on the therapeutic goal and the compound's properties. All personnel must be properly trained for the selected route.[13]

  • Oral (PO): The most common and convenient route. Oral gavage ensures accurate dosing.[14] Bioavailability can be a challenge.

  • Intraperitoneal (IP): Bypasses first-pass metabolism, often resulting in higher exposure than oral dosing. Care must be taken to avoid injection into organs.[15][16]

  • Intravenous (IV): Provides 100% bioavailability and is used to determine absolute bioavailability and clearance parameters. Requires a sterile, solution-based formulation.[17]

  • Subcutaneous (SC): Can provide slower, more sustained absorption compared to IP or IV routes.[15]

  • Intranasal/Intrathecal: For compounds targeting the CNS, these direct routes can bypass the blood-brain barrier but are technically more demanding.[18][19]

3.2. Dose Selection Strategy Determining a safe and effective starting dose is a critical first step.[20]

  • Literature Review: Search for in vivo data on structurally similar compounds to establish a preliminary dose range.[20]

  • In Vitro to In Vivo Extrapolation: Use in vitro potency (e.g., EC50) as a rough guide, but do not rely on it exclusively as it doesn't account for pharmacokinetics.[20]

  • Maximum Tolerated Dose (MTD): This is a crucial initial experiment. Escalating single doses are given to small groups of animals to identify the highest dose that does not cause unacceptable side effects.[4][20] This establishes the upper limit for subsequent studies.

  • Dose-Range Finding: Once the MTD is known, a dose-range finding study is performed to identify the minimum effective dose and characterize the dose-response relationship.[4][21][22]

3.3. Regulatory and Ethical Considerations All animal studies must be conducted in compliance with Good Laboratory Practice (GLP) standards, especially those intended to support regulatory filings like an Investigational New Drug (IND) application.[4][23][24] The FDA provides guidance on the scope and design of preclinical studies required to justify human testing.[25][26]

Detailed Experimental Protocols

4.1. Protocol: Preparation of an Oral Suspension (10 mg/mL)

Causality: A suspension is chosen for a poorly water-soluble compound to enable oral dosing. Methylcellulose provides viscosity to keep the compound evenly suspended, while a small amount of Tween 80 acts as a wetting agent to improve particle dispersion.

  • Prepare the Vehicle: Add 0.5 g of methylcellulose and 0.2 mL of Tween® 80 to ~80 mL of purified water. Stir until fully dissolved. This may require stirring for several hours or overnight. Once dissolved, bring the final volume to 100 mL.

  • Weigh Compound: Accurately weigh the required amount of the 4-(3-ethoxyphenoxy)piperidine compound. For 10 mL of a 10 mg/mL suspension, weigh 100 mg.

  • Create Slurry: Place the weighed compound in a mortar. Add a small volume (~1-2 mL) of the vehicle and triturate with a pestle to create a smooth, uniform paste. This step is critical to break up any clumps.

  • Dilute to Final Volume: Gradually add the remaining vehicle to the mortar while stirring. Transfer the final suspension to a calibrated container and ensure it is homogenous before dosing.

  • Maintain Suspension: Stir the suspension continuously using a magnetic stir plate during the dosing procedure to ensure each animal receives the correct dose.

4.2. Protocol: Maximum Tolerated Dose (MTD) Study

Causality: This study is designed to define the safety window of the compound. By escalating the dose, we can identify dose-limiting toxicities and establish a No-Observed-Adverse-Effect-Level (NOAEL), which informs the dose selection for all subsequent efficacy and PK studies.[4]

  • Animal Model: Select a relevant rodent species (e.g., Swiss Webster or C57BL/6 mice).[20]

  • Group Allocation: Assign 3-5 animals per dose group. Include a vehicle-only control group.

  • Dose Selection: Based on literature and in vitro data, select a starting dose and 3-4 escalating doses (e.g., 10, 30, 100, 300 mg/kg).[20]

  • Administration: Administer a single dose of the compound via the intended route (e.g., oral gavage).[20]

  • Observation: Monitor animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing) at regular intervals (e.g., 1, 4, 8, 24 hours post-dose).[20] Record body weights daily for 7-14 days.[20]

  • Endpoint: The MTD is defined as the highest dose that causes no more than 10% body weight loss and no significant clinical signs of toxicity.

4.3. Protocol: Pharmacokinetic (PK) Study (Rodent)

Causality: A PK study measures how the animal's body processes the drug (ADME: Absorption, Distribution, Metabolism, Excretion). This is essential to understand if the compound is getting into the bloodstream and reaching concentrations that are expected to be effective based on in vitro data. A lack of in vivo effect is often due to poor pharmacokinetics.[20]

  • Animal Model & Groups: Use cannulated rats (e.g., jugular vein cannula) to allow for serial blood sampling from the same animal. Use at least 3 animals per time point or group.

  • Dosing: Administer a single dose of the compound at a level known to be well-tolerated (e.g., below the MTD). For oral studies, a dose of 10 mg/kg is common.[9]

  • Sample Collection: Collect blood samples (~100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

PK ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure achieved.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents the total drug exposure over time.
Half-lifeDetermines how long the drug stays in the body; influences dosing interval.
F% Bioavailability (Oral)The fraction of the oral dose that reaches systemic circulation (requires IV data).

Troubleshooting Common In Vivo Challenges

IssuePotential CauseTroubleshooting Steps
No in vivo effect despite high in vitro potency Poor pharmacokinetics (low bioavailability, rapid metabolism/excretion).[20]Conduct a pilot PK study to confirm exposure.[20] If exposure is low, re-evaluate the formulation or route of administration. Consider using a different animal species.
High variability in results between animals Inconsistent dosing technique; non-homogenous formulation (for suspensions).Refine dosing technique to ensure accuracy.[20] Ensure suspension is continuously mixed. Increase the animal group size to improve statistical power.[20]
Toxicity observed at doses expected to be effective Narrow therapeutic window; engagement of off-target toxicities at higher concentrations.[20]Conduct a more detailed dose-response study with more dose levels.[20] Perform in vitro off-target screening. Conduct a thorough toxicological evaluation.[20]

References

  • Technical Support Center: Optimizing In Vivo Studies with Novel Pyrazine-Piperidine Derivatives - Benchchem.
  • Preclinical research strategies for drug development - AMSbiopharma.
  • IACUC Routes of Administration Guidelines - Research & Innovation Office.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. Available from: [Link]

  • Preclinical Assessment of Investigational Cellular and Gene Therapy Products - FDA. Available from: [Link]

  • Roadmap to Reducing Animal Testing in Preclinical Safety Studies | FDA. Available from: [Link]

  • Strategy for Designing In Vivo Dose-Response Comparison Studies | Request PDF. Available from: [Link]

  • IG035: Guideline on Administration of Substances to Laboratory Animals. Available from: [Link]

  • Step 2: Preclinical Research - FDA. Available from: [Link]

  • Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed. Available from: [Link]

  • Analgesic activity of alkyl piperidine derivatives. Available from: [Link]

  • Novel clinical trial designs with dose optimization to improve long-term outcomes - PMC. Available from: [Link]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Available from: [Link]

  • Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies - Benchchem.
  • Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives - PMC. Available from: [Link]

  • Novel Clinical Trial Designs with Dose Optimization to Improve Long-term Outcomes - Research Departments & Divisions. Available from: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients | Article - Dr. Reddy's API. Available from: [Link]

  • WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. Available from: [Link]

  • Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. Available from: [Link]

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI - NIH. Available from: [Link]

  • Piperidine: Human health tier II assessment. Available from: [Link]

  • Preclinical Research in Drug Development: From Toxicology to Translational Insights. Available from: [Link]

  • IACUC Guidelines - Research | SDSU. Available from: [Link]

  • preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process. Available from: [Link]

  • Optimizing Dosing Strategies in Cell Therapy With Machine Learning and Exposure-Response Integration. - R Discovery. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Available from: [Link]

  • Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton - PubMed. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Available from: [Link]

  • Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation - Semantic Scholar. Available from: [Link]

  • Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC. Available from: [Link]

  • the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models - PubMed. Available from: [Link]

  • Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach - MDPI. Available from: [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - Semantic Scholar. Available from: [Link]

  • Comparative Pharmacokinetics of 3-[(4-Methylphenyl)methyl]piperidine Derivatives: A Methodological Guide - Benchchem.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available from: [Link]

  • Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Alkylation of 4-(3-Ethoxyphenoxy)piperidine

Welcome to the technical support center for the N-alkylation of 4-(3-ethoxyphenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the N-alkylation of 4-(3-ethoxyphenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions, with a special focus on the critical parameter of temperature, to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-alkylation of 4-(3-ethoxyphenoxy)piperidine?

A1: There are two primary, robust methods for the N-alkylation of 4-(3-ethoxyphenoxy)piperidine:

  • Direct N-Alkylation: This is a classical SN2 reaction where the piperidine nitrogen acts as a nucleophile, attacking an alkyl halide (e.g., ethyl iodide, benzyl bromide) in the presence of a base. This method is straightforward but requires careful control to avoid side reactions.[1]

  • Reductive Amination: This is a milder, often more selective method. It involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a hydride reagent like sodium triacetoxyborohydride (NaBH(OAc)₃).[2]

Q2: Why is temperature such a critical parameter in the N-alkylation of 4-(3-ethoxyphenoxy)piperidine?

A2: Temperature is a pivotal parameter because it directly influences the reaction kinetics and the selectivity between the desired product and various side products. It essentially dictates the balance between the rate of the desired reaction and the rates of undesired pathways. Inappropriately high temperatures can lead to over-alkylation and elimination byproducts, while temperatures that are too low may result in a sluggish or incomplete reaction.

Q3: What are the most common side products I should watch for, and how does temperature affect their formation?

A3: The most common side products are:

  • Over-alkylation (Quaternary Ammonium Salt): The N-alkylated product, a tertiary amine, can react further with the alkylating agent to form a quaternary ammonium salt. This is particularly problematic with highly reactive alkylating agents and at elevated temperatures, which provide the necessary activation energy for this second alkylation step.

  • Elimination (Hofmann or E2): If the alkylating agent is sterically hindered or a strong, bulky base is used, an elimination reaction can compete with substitution, leading to the formation of an alkene. Higher temperatures generally favor elimination over substitution.

  • Degradation: The starting material or product may be sensitive to high temperatures, leading to decomposition and a complex mixture of byproducts.

Q4: How do I choose between kinetic and thermodynamic control for my reaction?

A4: The choice between kinetic and thermodynamic control depends on the desired outcome and the stability of the potential products.

  • Kinetic Control: This is favored at lower temperatures and shorter reaction times. It leads to the product that is formed the fastest, i.e., the one with the lowest activation energy.[3]

  • Thermodynamic Control: This is favored at higher temperatures and longer reaction times, allowing the reaction to reach equilibrium. The major product will be the most stable one, which may not be the one that forms the fastest.[3]

For most standard N-alkylations of piperidines, the goal is to achieve a high yield of the mono-alkylated product, which is often the kinetic product. Therefore, reactions are typically started at a lower temperature and slowly warmed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Low Reaction Temperature: Insufficient thermal energy for the reaction to proceed at a reasonable rate.2. Inactive Alkylating Agent: The alkyl halide may have degraded.3. Insufficient Base: The base may not be strong enough or may have poor solubility.1. Gradually increase the temperature in 10-20°C increments while monitoring the reaction by TLC or LC-MS.2. Use a fresh or purified alkylating agent. Consider switching to a more reactive halide (I > Br > Cl).3. Use a stronger base (e.g., NaH) or a solvent in which the base is more soluble.
Significant Over-alkylation 1. High Reaction Temperature: Accelerates the second alkylation step.2. Excess Alkylating Agent: Drives the reaction towards the quaternary salt.3. High Concentration: Increases the probability of the product reacting further.1. Run the reaction at a lower temperature.[2] For highly reactive alkylating agents, consider starting at 0°C or even lower.2. Use a 1:1 or slight excess of the piperidine starting material.3. Add the alkylating agent slowly using a syringe pump to maintain a low concentration.
Formation of Elimination Byproducts 1. High Reaction Temperature: Favors elimination over substitution.2. Sterically Hindered Reagents: A bulky alkyl halide or piperidine substrate can promote elimination.3. Strong, Bulky Base: Bases like potassium tert-butoxide can favor elimination.1. Lower the reaction temperature.2. If possible, use a less hindered alkylating agent.3. Use a non-nucleophilic, less hindered base like K₂CO₃ or DIPEA.
Reaction Stalls Before Completion 1. Formation of HX Salt: The reaction can be inhibited by the accumulation of the hydrohalic acid byproduct.2. Insufficient Thermal Energy: The reaction may have a high activation energy barrier.1. Ensure a sufficient amount of base (at least 2 equivalents) is used to neutralize the acid formed.2. Gently heat the reaction mixture (e.g., to 40-60°C) and monitor for further conversion.

Data Presentation: The Effect of Temperature on N-Ethylation of 4-(3-Ethoxyphenoxy)piperidine

The following table provides representative data on how reaction temperature can influence the yield and purity of the N-ethylation of 4-(3-ethoxyphenoxy)piperidine with ethyl iodide in DMF with K₂CO₃ as the base.

Temperature (°C) Reaction Time (h) Conversion (%) Yield of N-Ethyl Product (%) Quaternary Salt Impurity (%) Notes
25 (Room Temp.)247570< 2Reaction is clean but may be slow to reach full conversion.
40129590~3A good balance of reaction rate and selectivity.
606>9992~5Faster reaction, but a slight increase in over-alkylation.
803>9985~12Rapid conversion, but a significant increase in the quaternary salt byproduct.
1001.5>9978>20Very fast reaction, but poor selectivity and potential for degradation.

This data is illustrative and serves to demonstrate the general trends observed in such reactions. Optimal conditions should be determined empirically for each specific system.

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of 4-(3-ethoxyphenoxy)piperidine using an alkyl halide and potassium carbonate.

Materials:

  • 4-(3-ethoxyphenoxy)piperidine

  • Alkyl halide (e.g., ethyl iodide, 1.1 eq.)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard work-up and purification equipment

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(3-ethoxyphenoxy)piperidine (1.0 eq.) and anhydrous DMF.

  • Add finely powdered anhydrous potassium carbonate (2.0 eq.) to the stirred solution.

  • Slowly add the alkyl halide (1.1 eq.) to the reaction mixture at room temperature. For highly reactive alkyl halides, consider cooling the mixture to 0°C before addition.

  • Stir the reaction mixture at the desired temperature (e.g., 40-60°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.[4]

Protocol 2: N-Alkylation via Reductive Amination

This protocol is suitable for introducing alkyl groups via reaction with an aldehyde or ketone.

Materials:

  • 4-(3-ethoxyphenoxy)piperidine

  • Aldehyde or ketone (e.g., acetaldehyde, 1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial acetic acid (optional, catalytic amount)

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add 4-(3-ethoxyphenoxy)piperidine (1.0 eq.) and dissolve it in DCE or DCM.

  • Add the aldehyde or ketone (1.1 eq.). If the reaction is sluggish, a catalytic amount of glacial acetic acid can be added to facilitate iminium ion formation.[2]

  • Stir the mixture at room temperature for 30-60 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM or DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction_Mechanism cluster_start Starting Materials cluster_transition Transition State cluster_product Products Piperidine 4-(3-Ethoxyphenoxy)piperidine TS SN2 Transition State Piperidine->TS AlkylHalide Alkyl Halide (R-X) AlkylHalide->TS N_Alkyl_Product N-Alkyl Piperidine TS->N_Alkyl_Product Salt HX Salt TS->Salt

Caption: SN2 mechanism for direct N-alkylation.

Troubleshooting_Workflow Start Reaction Issue Observed LowYield Low Yield / No Reaction Start->LowYield SideProducts Significant Side Products Start->SideProducts CheckTemp Is Temperature Too Low? LowYield->CheckTemp OverAlkylation Over-alkylation? SideProducts->OverAlkylation Elimination Elimination? SideProducts->Elimination IncreaseTemp Gradually Increase Temperature CheckTemp->IncreaseTemp Yes CheckReagents Check Reagent Purity/Activity CheckTemp->CheckReagents No Optimize Re-evaluate Conditions IncreaseTemp->Optimize CheckReagents->Optimize LowerTemp Lower Temperature OverAlkylation->LowerTemp SlowAddition Slow Alkyl Halide Addition OverAlkylation->SlowAddition Elimination->LowerTemp WeakerBase Use Weaker, Non-Hindered Base Elimination->WeakerBase LowerTemp->Optimize SlowAddition->Optimize WeakerBase->Optimize

Caption: Troubleshooting decision tree for N-alkylation.

References

  • Ibrahim, T. H. (2017, March 16). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). Thermodynamic versus kinetic reaction control. Wikipedia. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-(3-Ethoxyphenoxy)piperidine Derivative Synthesis

Welcome to the Technical Support Center for advanced synthetic methodologies. The synthesis of 4-(aryloxy)piperidines—specifically 4-(3-ethoxyphenoxy)piperidine—is a critical transformation in medicinal chemistry for gen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced synthetic methodologies. The synthesis of 4-(aryloxy)piperidines—specifically 4-(3-ethoxyphenoxy)piperidine—is a critical transformation in medicinal chemistry for generating neuroactive and antimicrobial scaffolds. However, forming a C(sp3)−O−Ar bond at the C4 position of an N-protected piperidine is notoriously difficult.

The C4 position is flanked by axial protons at C3 and C5, creating a concave, sterically hindered environment. When the piperidine nitrogen is protected with a bulky tert-butoxycarbonyl (Boc) group, the ring conformation is restricted, significantly reducing the accessibility of the C4-hydroxyl group[1]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you overcome these steric barriers.

Strategic Workflow for Etherification

SynthesisWorkflow Start N-Boc-4-Hydroxypiperidine + 3-Ethoxyphenol Decision1 Is the Phenol Highly Sterically Hindered? Start->Decision1 Mitsunobu Modified Mitsunobu (ADDP / PBu3) Decision1->Mitsunobu No / Moderate Buchwald Buchwald-Hartwig Etherification (Pd / BrettPhos) Decision1->Buchwald Yes (e.g., ortho-substituted) Elimination Issue: E2 Elimination (Tetrahydropyridine) Mitsunobu->Elimination If DEAD/PPh3 used Success Target: 4-(3-Ethoxyphenoxy)piperidine Mitsunobu->Success Optimized Buchwald->Success Optimized Elimination->Buchwald Switch Route

Decision matrix for synthesizing 4-(3-ethoxyphenoxy)piperidines based on steric hindrance.

Troubleshooting Guides & Protocols

Issue 1: High levels of elimination byproducts in the Mitsunobu Reaction

Q: When reacting N-Boc-4-hydroxypiperidine with 3-ethoxyphenol using standard DEAD and PPh3, I isolate mostly the 1,2,3,6-tetrahydropyridine elimination byproduct instead of the desired ether. How can I shift the pathway toward substitution?

Causality: The secondary hydroxyl group at the C4 position is highly sterically hindered by the N-Boc group and the ring's axial hydrogens[1]. In a standard Mitsunobu reaction, the bulky triphenylphosphine ( PPh3​ ) adduct struggles to undergo the necessary SN​2 displacement by the incoming 3-ethoxyphenoxide anion. Because the nucleophilic attack is sterically blocked, the basic phenoxide acts as a Brønsted base instead, abstracting an adjacent proton and driving an E2 elimination pathway.

Solution: Switch to a more reactive, less sterically demanding phosphine and a modified azodicarboxylate. Tributylphosphine ( PBu3​ ) combined with 1,1'-(azodicarbonyl)dipiperidine (ADDP) or diisopropyl azodicarboxylate (DIAD) generates a more compact and highly electrophilic betaine intermediate, which accelerates the SN​2 trajectory and outcompetes the E2 elimination[1].

Protocol: Modified Mitsunobu Etherification Self-Validating System: This protocol uses ADDP, which provides a visual colorimetric validation of intermediate formation and consumption.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Dry THF over 3Å molecular sieves (trace water will prematurely quench the betaine intermediate).

  • Activation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq, 10 mmol) and 3-ethoxyphenol (1.2 eq, 12 mmol) in 40 mL anhydrous THF at 0 °C. Add PBu3​ (1.5 eq, 15 mmol) via syringe.

  • Coupling: Dissolve ADDP (1.5 eq, 15 mmol) in 10 mL THF and add dropwise over 30 minutes.

    • Validation Check: The reaction mixture will turn yellow upon ADDP addition. As the active betaine is consumed by the alcohol, the solution should transition back to pale/colorless. If the deep yellow color persists immediately, the PBu3​ may be oxidized, or moisture has compromised the reaction.

  • Incubation: Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 16 hours.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc ( 3×30 mL). Wash the combined organic layers with 1M NaOH to remove unreacted phenol, dry over Na2​SO4​ , and purify via silica gel chromatography (Hexanes/EtOAc).

Issue 2: Complete failure of substitution with highly hindered substrates

Q: Even with modified Mitsunobu conditions, my yield remains below 15% when my phenol has additional bulky substituents. What is the most reliable alternative route?

Causality: If the phenol coupling partner possesses severe steric bulk (e.g., ortho-substituents), the SN​2 backside attack is completely physically blocked, rendering any Mitsunobu variation ineffective[2].

Solution: Bypass the SN​2 mechanism entirely by utilizing a Palladium-catalyzed Buchwald-Hartwig cross-coupling between the secondary alcohol and an aryl halide. To overcome the notoriously slow reductive elimination of secondary alkoxides from Pd(II) complexes (which often leads to β -hydride elimination), you must use a highly electron-rich, bulky dialkylbiaryl phosphine ligand like BrettPhos[3]. The extreme steric bulk of BrettPhos forces the aryl and alkoxide ligands on the Pd center close together, artificially accelerating reductive elimination.

Protocol: Buchwald-Hartwig Etherification for Hindered Alcohols Self-Validating System: Reaction progress is validated via specific mass spectrometry shifts rather than TLC, due to co-eluting non-polar intermediates.

  • Reagent Mixing: In a glovebox, combine 1-bromo-3-ethoxybenzene (1.0 eq, 5 mmol), N-Boc-4-hydroxypiperidine (1.2 eq, 6 mmol), Pd(OAc)2​ (2 mol%), and BrettPhos (2.5 mol%) in a sealed tube.

  • Base Addition: Add Cs2​CO3​ (1.5 eq, 7.5 mmol).

  • Reaction: Suspend the mixture in 20 mL anhydrous toluene. Seal the tube, remove from the glovebox, and heat to 90 °C for 16 hours.

    • Validation Check: Monitor via LC-MS. Successful reductive elimination is confirmed by the disappearance of the aryl bromide isotope pattern and the emergence of the product mass [M+H−Boc]+ or [M+Na]+ . If a mass corresponding to the oxidized ketone (N-Boc-piperidin-4-one) appears, β -hydride elimination is outcompeting reductive elimination; verify ligand purity.

  • Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via flash chromatography.

Issue 3: Unwanted N-arylation side products

Q: During the Buchwald-Hartwig etherification, I am observing significant N-arylation (loss of the Boc group and coupling at the piperidine nitrogen). How do I prevent this?

Causality: Standard Buchwald-Hartwig etherifications often utilize strong bases like Sodium tert-butoxide ( NaOtBu ). At elevated temperatures (90 °C), NaOtBu can promote the thermal degradation of the Boc carbamate, exposing the secondary amine. Because amines are significantly more nucleophilic than alcohols toward Pd(II) aryl complexes, even trace deprotection leads to rapid N-arylation[4].

Solution: Switch the base to Sodium trimethylsilanolate (NaOTMS). NaOTMS is a milder, highly soluble base that provides complete chemoselectivity for O-arylation over N-arylation in transition-metal-catalyzed couplings, preserving base-sensitive protecting groups like Boc[4].

Quantitative Data: Method Comparison

The following table summarizes the expected outcomes and limitations of various etherification strategies for synthesizing sterically hindered 4-(aryloxy)piperidines.

Coupling MethodReagents / CatalystBase / SolventExpected YieldPrimary Limitation
Standard Mitsunobu PPh3​ , DEADTHF, 0 °C to RT< 20%Severe E2 elimination (alkene formation)
Modified Mitsunobu PBu3​ , ADDP or DIADTHF, 0 °C to RT55 - 75%Fails with ortho-substituted phenols
Buchwald-Hartwig Pd(OAc)2​ , BrettPhos Cs2​CO3​ , Toluene, 90 °C70 - 85%Requires rigorous air-free technique
Modified Buchwald CuI, L8 LigandNaOTMS, DMSO, 50 °C80 - 90%Cu-catalyst requires specialized ligands

Frequently Asked Questions (FAQs)

Q: Why is my N-Boc-4-hydroxypiperidine not dissolving completely in toluene during the Buchwald-Hartwig reaction? A: N-Boc-4-hydroxypiperidine has limited solubility in non-polar solvents like toluene at room temperature. Gentle heating (40 °C) prior to adding the catalyst ensures a homogeneous mixture. A heterogeneous mixture can create localized concentration gradients that lead to catalyst poisoning or poor reaction kinetics.

Q: Can I use Nucleophilic Aromatic Substitution ( SN​Ar ) to synthesize 4-(3-ethoxyphenoxy)piperidine? A: No. SN​Ar requires the aryl ring to be highly electron-deficient (e.g., possessing a para-nitro or ortho-fluoro group) to stabilize the Meisenheimer complex. A 3-ethoxyphenyl halide is too electron-rich to undergo SN​Ar with a secondary alcohol. You must rely on Mitsunobu or transition-metal catalysis.

Q: Is it necessary to use anhydrous solvents for the modified Mitsunobu reaction? A: Absolutely. The betaine intermediate formed by PBu3​ and ADDP is highly sensitive to hydrolysis. Even trace amounts of water will irreversibly quench the betaine to form tributylphosphine oxide and the reduced hydrazine, completely halting the reaction.

References

  • Benchchem. Improving the regioselectivity of reactions with N-Boc-4-hydroxypiperidine. Benchchem.
  • Buitrago Santanilla A, et al. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. PMC.
  • Journal of Medicinal Chemistry - ACS Publications. Discovery and Structure–Activity Relationship of Cadazolid: A First-In-Class Quinoxolidinone Antibiotic for the Treatment of Clostridioides difficile Infection. ACS Publications.
  • Journal of the American Chemical Society - ACS Publications. Organophotoredox-Catalyzed Decarboxylative C(sp3)–O Bond Formation. ACS Publications.

Sources

Troubleshooting

Technical Support Center: Flash Chromatography Purification of Crude 4-(3-Ethoxyphenoxy)piperidine

Welcome to the technical support center for the purification of crude 4-(3-Ethoxyphenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of crude 4-(3-Ethoxyphenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during flash chromatography purification of this and structurally related piperidine derivatives.

Introduction

4-(3-Ethoxyphenoxy)piperidine is a key structural motif in medicinal chemistry.[1] Its synthesis often yields a crude mixture containing unreacted starting materials, byproducts, and other impurities.[2][3] Flash chromatography is a crucial step to isolate the target compound with high purity, which is essential for subsequent biological assays and drug development activities.[4][5] This guide provides a comprehensive approach to developing and troubleshooting flash chromatography methods for this specific molecule, focusing on the principles that can be broadly applied to other basic compounds.

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during the purification of 4-(3-Ethoxyphenoxy)piperidine in a question-and-answer format.

Issue 1: Poor Peak Shape - Tailing and Streaking

Question: My 4-(3-Ethoxyphenoxy)piperidine is exhibiting significant peak tailing on my silica gel column. What is causing this and how can I fix it?

Answer: This is a classic problem when purifying basic compounds like piperidine derivatives on standard silica gel.[6] The issue stems from the interaction between the basic nitrogen atom of the piperidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[6][7] This strong interaction leads to a non-ideal chromatographic process, resulting in tailing peaks.[8]

Here are several effective strategies to mitigate this issue:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your mobile phase.[6][9]

    • Triethylamine (TEA): Adding 0.1-2% triethylamine to your eluent is a standard practice.[6] The TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from your basic compound and leading to a more symmetrical peak shape.[9]

    • Ammonia in Methanol: A solution of 7N ammonia in methanol can also be used as a polar modifier in your mobile phase, typically in a dichloromethane/methanol system.[10]

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: This is an excellent option as the amine-functionalized surface is less acidic and minimizes the strong interactions that cause tailing.[4][11][12] This often eliminates the need for a basic modifier in the mobile phase, simplifying solvent removal.[4][13]

    • Alumina (Basic or Neutral): Alumina is another suitable alternative to silica gel for the purification of basic compounds.[6]

Issue 2: Compound Fails to Elute or Shows Very High Retention

Question: My 4-(3-Ethoxyphenoxy)piperidine is stuck at the top of the silica gel column and won't elute, even when I switch to a very polar solvent system. What's happening?

Answer: This indicates an extremely strong, almost irreversible, interaction with the silica gel. This is an exaggeration of the same issue that causes peak tailing. The basicity of your compound is causing it to bind very tightly to the acidic stationary phase.

Solutions:

  • Immediate Action - Add a Basic Modifier: If you haven't already, immediately introduce a basic modifier like triethylamine (start with 1-2%) into your mobile phase.[6] This should help to displace your compound from the silica surface.

  • Method Redevelopment - TLC First: Before your next attempt, re-develop your method using Thin Layer Chromatography (TLC).[14]

    • Spot your crude material on a silica gel TLC plate.

    • Prepare several developing chambers with different solvent systems. Crucially, prepare identical solvent systems with and without the addition of ~1% triethylamine.

    • You will likely observe that the spot for your target compound moves up the plate (has a higher Rf value) in the solvent system containing triethylamine. This confirms the necessity of the basic modifier.

  • Consider a Different Stationary Phase: If the issue persists even with a basic modifier, an amine-functionalized or alumina column is strongly recommended.[6][12][13]

Issue 3: Co-elution of Impurities

Question: I'm having trouble separating my product from a closely related impurity. How can I improve the resolution?

Answer: Achieving good resolution between compounds with similar polarities requires careful optimization of your chromatographic conditions.

Strategies for Improved Resolution:

  • Optimize Your Solvent System with TLC: TLC is your most powerful tool for method development.[14][15]

    • Aim for an Rf of 0.2-0.4: For the best separation in flash chromatography, your target compound should have an Rf value between 0.2 and 0.4 on the TLC plate.[2][14]

    • Test Different Solvent Systems: Don't just vary the ratio of a single solvent pair. Try different solvent combinations. Common systems for compounds of moderate polarity include:

      • Hexanes/Ethyl Acetate[16]

      • Dichloromethane/Methanol[16]

  • Use a Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased over the course of the run, is often more effective than an isocratic (constant solvent composition) elution for separating multiple components.[11] It helps to sharpen peaks and can improve resolution between closely eluting compounds.

  • Sample Loading Technique:

    • Dry Loading: If your compound is not very soluble in the initial, less polar mobile phase, consider dry loading.[17] To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your column. This technique often results in sharper bands and better separation.

  • Column Dimensions and Particle Size:

    • Using a longer, narrower column can improve resolution.

    • Using silica gel with a smaller particle size (e.g., 40-63 µm) will also enhance separation efficiency.[15]

Experimental Protocols

Protocol 1: Method Development using TLC
  • Prepare TLC Chambers: Line several TLC chambers with filter paper and add your chosen solvent systems (e.g., 7:3 Hexanes:Ethyl Acetate, 95:5 Dichloromethane:Methanol). Prepare at least one chamber with your chosen solvent system plus 1% triethylamine.

  • Spot the Plate: Dissolve a small amount of your crude 4-(3-Ethoxyphenoxy)piperidine in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the prepared chamber and allow the solvent front to travel up the plate.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp and/or by staining with a suitable agent (e.g., potassium permanganate).

  • Analyze: Calculate the Rf values for your target compound and any impurities. The optimal solvent system will give an Rf of ~0.2-0.4 for your product and provide the best separation from other spots.[2][14]

Protocol 2: Flash Chromatography Purification
  • Column Packing: Select an appropriately sized column and pack it with silica gel (e.g., 230-400 mesh).

  • Equilibration: Equilibrate the column by passing 3-5 column volumes of your initial, low-polarity mobile phase (containing a basic modifier if necessary) through the silica gel.[17]

  • Sample Loading:

    • Liquid Loading: Dissolve your crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.[17]

    • Dry Loading: Follow the procedure described in "Issue 3" for dry loading.[17]

  • Elution: Begin eluting with your chosen mobile phase. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor the elution of your compound using TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions containing your pure product and remove the solvent under reduced pressure.

Data Presentation

Table 1: Common Solvent Systems for Flash Chromatography

Solvent SystemPolarityNotes
Hexanes/Ethyl AcetateLow to MediumA standard and versatile system for compounds of moderate polarity.[16]
Dichloromethane/MethanolMedium to HighEffective for more polar compounds.[16]
Petroleum Ether/Diethyl EtherLow to MediumUseful for heat-sensitive compounds due to the low boiling points of the solvents.[16]

Visualizations

Workflow for Troubleshooting Peak Tailing

start Peak Tailing Observed decision1 Are you using a basic modifier (e.g., 1% TEA)? start->decision1 action1 Add 0.1-2% Triethylamine to the mobile phase. decision1->action1 No decision2 Is peak shape still poor? decision1->decision2 Yes action1->decision2 action2 Switch to an amine-functionalized silica or alumina column. decision2->action2 Yes end Symmetrical Peak Achieved decision2->end No action2->end

Caption: Troubleshooting workflow for poor peak shape.

Decision Tree for Stationary Phase Selection

start Crude 4-(3-Ethoxyphenoxy)piperidine decision1 Does the compound tail on silica TLC without a basic modifier? start->decision1 option1 Use standard silica gel with a basic modifier (e.g., TEA). decision1->option1 Yes option2 Consider using amine-functionalized silica or alumina. decision1->option2 Yes (Strong Tailing) end Proceed to Flash Chromatography option1->end option2->end

Caption: Selecting the appropriate stationary phase.

References

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Master Organic Chemistry. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • Agilent. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Theseus. (2022). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography? Retrieved from [Link]

  • Chromatography Forum. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Retrieved from [Link]

  • Phenomenex. (2019). Flash Purification Methodology for Synthetic Peptides. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubMed. (n.d.). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Retrieved from [Link]

  • KNAUER. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. Retrieved from [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ScienceDirect. (2016, September 28). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Retrieved from [Link]

  • PubMed. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Retrieved from [Link]

  • Wiley-VCH. (2005). Eur. J. Org. Chem. 2005. Retrieved from [Link]

Sources

Optimization

Resolving baseline noise in LC-MS for 4-(3-Ethoxyphenoxy)piperidine samples

Welcome, researchers and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for resolving baseline noise issues encountered during the Liquid Chr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for resolving baseline noise issues encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 4-(3-Ethoxyphenoxy)piperidine and related small molecules. As a Senior Application Scientist, my goal is to provide a logical, cause-and-effect framework to help you diagnose problems, restore instrument performance, and ensure the integrity of your data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to help you quickly identify and solve straightforward issues.

Q1: What is baseline noise in LC-MS, and why is it a critical problem?

A: Baseline noise refers to the random fluctuations in the detector signal when only the mobile phase is flowing through the system.[1] An ideal baseline is a perfectly flat, horizontal line. Excessive noise is problematic because it obscures the signals of low-concentration analytes, thereby worsening the signal-to-noise ratio (S/N).[2] This directly impacts the method's sensitivity, limit of detection (LOD), and limit of quantitation (LOQ), making it difficult to obtain reliable and reproducible results for trace-level analysis.[2][3]

Q2: My baseline is suddenly very noisy. What is the very first thing I should check?

A: Before diving into complex diagnostics, always check the most common and easily fixed issues:

  • Check Solvent and Waste Levels: Ensure your mobile phase reservoirs are not empty and that the waste container is not full. An empty solvent bottle can introduce air into the system, causing significant pressure fluctuations and baseline noise.[4]

  • Look for Leaks: Visually inspect all fittings and connections from the solvent reservoirs to the MS inlet. A leak, even a minor one, can cause pressure instability and an erratic baseline.[4][5]

  • Check Gas Supplies: Confirm that the nitrogen (or other) gas supply to the mass spectrometer is on and at the correct pressure. Inconsistent gas flow can disrupt the ionization process, leading to a noisy signal.[5]

Q3: How do I know if the noise is originating from the LC system or the MS detector?

A: A simple way to isolate the source is to divert the LC flow away from the mass spectrometer. Most systems have a divert valve that can direct the eluent to waste before it enters the MS source.[6]

  • If the noise disappears when the flow is diverted to waste, the problem likely originates from the LC system (e.g., pump, mobile phase, column).

  • If the noise persists with no flow entering the MS, the issue is likely within the mass spectrometer itself (e.g., electronics, dirty ion source, gas supply).

Q4: Can my mobile phase preparation be the cause of a noisy or drifting baseline?

A: Absolutely. The mobile phase is one of the most common sources of contamination and noise.[7] Key factors include:

  • Solvent Purity: Always use LC-MS grade solvents (e.g., water, acetonitrile, methanol) and high-purity additives.[8] HPLC-grade solvents can contain impurities and metal ions that significantly increase background noise.[3][9]

  • Additives: Use volatile buffers like ammonium acetate or ammonium formate instead of non-volatile salts like phosphates, which can precipitate in and contaminate the ion source.[10]

  • Freshness and Storage: Prepare mobile phases fresh and avoid "topping off" old solvent bottles, as this can concentrate contaminants.[3][11] Microbial growth in aqueous mobile phases can also create significant issues.[12]

Q5: What are "ghost peaks" and how are they related to baseline noise?

A: Ghost peaks are unexpected peaks that appear in a chromatogram, often during a gradient run. They are a form of chemical noise and are typically caused by the elution of contaminants that have accumulated on the analytical column from previous injections or from the mobile phase itself.[7] When the mobile phase strength increases during a gradient, these retained impurities are washed off the column and into the detector, appearing as broad or distinct peaks in the baseline. Thorough sample cleanup and using high-purity solvents can help eliminate them.[13]

Part 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving persistent baseline noise.

Guide 1: A Systematic Approach to Diagnosing Baseline Noise

Effective troubleshooting requires a logical, step-by-step process to avoid unnecessary changes and quickly pinpoint the root cause. The following workflow provides a structured diagnostic path.

G cluster_0 Start: Observe High Baseline Noise cluster_1 Initial Checks cluster_2 LC System Investigation cluster_3 MS Detector Investigation cluster_4 Resolution Start High Baseline Noise Observed Check_Basics Q2: Check Solvents, Leaks, Gas Supply Start->Check_Basics Divert_Flow Q3: Divert LC Flow to Waste Check_Basics->Divert_Flow LC_Noise Noise from LC System Divert_Flow->LC_Noise Noise Disappears MS_Noise Noise from MS Detector Divert_Flow->MS_Noise Noise Persists Check_Mobile_Phase Guide 2: Evaluate Mobile Phase (Purity, Prep, Degassing) LC_Noise->Check_Mobile_Phase Check_Pump Guide 3: Inspect Pump & Degasser (Seals, Check Valves) Check_Mobile_Phase->Check_Pump Check_Column Guide 3: Check Column & Contamination (Run Blanks, Flush) Check_Pump->Check_Column Check_Injector Guide 3: Inspect Autosampler (Carryover, Seal) Check_Column->Check_Injector Resolved Problem Resolved Check_Injector->Resolved Clean_Source Guide 5: Clean Ion Source MS_Noise->Clean_Source Optimize_Params Guide 5: Optimize MS Parameters (Gas Flow, Voltages) Clean_Source->Optimize_Params Check_Electronics Check for Electronic Interference Optimize_Params->Check_Electronics Check_Electronics->Resolved

Caption: A systematic workflow for troubleshooting LC-MS baseline noise.

Guide 2: Mobile Phase & Solvent Contamination

The quality of your mobile phase is paramount for achieving a low-noise baseline. Contaminants are often introduced through solvents, additives, or preparation procedures.

  • Why it Matters: Even trace-level impurities in solvents can accumulate on the column and elute during a gradient, or continuously ionize in the source, contributing to high chemical background.[7][14] This is especially true for sensitive analyses in the low m/z range.[3]

  • Troubleshooting Steps:

    • Verify Solvent Grade: Confirm that all solvents (Acetonitrile, Methanol, Water) are LC-MS grade or better.[15] Studies have shown that HPLC-grade solvents contain significantly more impurities that create background ions compared to LC-MS grade solvents.[3]

    • Use Fresh Solvents: Prepare mobile phases fresh daily, if possible. Never top off solvent reservoirs.[11] Store solvents in clean borosilicate glass containers, not plastic, to avoid leaching of plasticizers like phthalates.[3][16]

    • Check Water Quality: Use ultrapure water (18.2 MΩ·cm) from a well-maintained purification system or high-purity bottled water intended for LC-MS.[13] Water purification systems can be a source of contamination if not properly maintained.[17]

    • Evaluate Additives: Ensure additives like formic acid or ammonium acetate are of the highest purity. Use single-use ampules for additives to prevent contamination of stock bottles.[11] Avoid trifluoroacetic acid (TFA), as it is a strong ion-pairing agent that can cause persistent signal suppression and is difficult to flush from the system.[17]

    • Degas Mobile Phase: Ensure the online degasser is functioning correctly or degas solvents before use. Dissolved gases can form bubbles in the pump or detector, leading to pressure fluctuations and baseline spikes.[1][18]

Guide 3: LC System & Hardware Issues

Mechanical issues within the HPLC/UPLC system are a frequent source of periodic or erratic baseline noise.

  • Why it Matters: The LC pump is responsible for delivering a precise and pulseless flow. Any failure in this process results in inconsistent mobile phase composition reaching the detector, which manifests as baseline noise or drift.[7][19]

  • Troubleshooting Steps:

    • Pump Performance:

      • Periodic Noise: If you observe regular, repeating noise (a pulsing baseline), this often points to a pump issue. This could be due to a faulty check valve, a worn piston seal, or trapped air bubbles in the pump head.[1][5]

      • Action: Prime each pump line to dislodge air bubbles. If the problem persists, sonicate or replace the check valves and inspect the pump seals for wear.[5][19]

    • Gradient Mixing: Inconsistent mixing of solvents in a gradient system can cause baseline drift or waves. Ensure the system's mixer is appropriate for the flow rate and that the degasser is working efficiently.[19]

    • Column Contamination: The column can trap non-volatile materials from the sample matrix or mobile phase.[20]

      • Action: First, replace the column with a new one of the same type. If the noise disappears, the old column was the source. Try flushing the contaminated column according to the manufacturer's instructions.[4] Regularly using a guard column can significantly extend the life of your analytical column.[21]

    • Autosampler/Injector: Carryover from a previous, more concentrated sample can cause ghost peaks or a raised baseline. A scratched injector rotor seal can also introduce noise.

      • Action: Run a series of blank injections (see SOP 1) to check for carryover.[22] Implement a robust needle wash protocol using a strong solvent.

Guide 4: Sample-Related Issues (Matrix Effects & Preparation)

For a compound like 4-(3-Ethoxyphenoxy)piperidine, which is often analyzed in complex matrices like plasma or tissue extracts, the sample itself can be a major source of baseline noise.

  • Why it Matters: The sample matrix contains numerous endogenous compounds (lipids, proteins, salts) that can co-elute with your analyte.[13] These compounds can create a high chemical background and cause ion suppression or enhancement, compromising the accuracy of your results.[2][20]

  • Troubleshooting Steps:

    • Evaluate Sample Preparation: Inadequate sample cleanup is a primary cause of matrix-related noise.[23]

      • Action: If you are using a simple "dilute-and-shoot" or protein precipitation method, consider implementing a more rigorous cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[2] These techniques are highly effective at removing interferences and can dramatically improve the signal-to-noise ratio.[2][23]

    • Analyze a "Matrix Blank": Prepare and inject a sample that has gone through the entire extraction process but contains no analyte. This will reveal the background contribution from your sample matrix and preparation procedure.

    • Consider the Analyte's Chemistry: 4-(3-Ethoxyphenoxy)piperidine contains a basic piperidine nitrogen. This makes it prone to strong interaction with acidic silanols on the column surface, which can cause peak tailing. The mobile phase pH should be optimized to ensure consistent protonation and good peak shape. Analysis of piperidine as a genotoxic impurity has been successfully demonstrated with LC-MS, highlighting the feasibility of such methods with proper optimization.[24]

Guide 5: MS Detector & Source Optimization

If the noise has been isolated to the mass spectrometer, the ion source is the most common culprit, followed by detector settings.

  • Why it Matters: The ion source is where the analyte is converted into gas-phase ions. It is exposed to a constant stream of mobile phase and sample, leading to the buildup of contaminants that can destabilize the ionization process and create noise.[20]

  • Troubleshooting Steps:

    • Clean the Ion Source: Contamination of the ion source is a very common cause of increased background noise and reduced sensitivity.

      • Action: Perform routine cleaning of the ion source components (e.g., capillary, skimmer, lenses) according to the manufacturer's protocol. A weekly cleaning is often recommended for high-throughput labs.[20][22]

    • Optimize Source Parameters: The settings for gas flow, temperature, and voltages can be adjusted to improve the signal-to-noise ratio.

      • Drying Gas (Nitrogen): Insufficient drying gas flow or temperature can lead to incomplete desolvation and the formation of solvent clusters, which increases background noise.[6]

      • Cone/Nozzle Voltage: This voltage helps desolvate ions but can also cause in-source fragmentation if set too high. It can be optimized to reduce noise from specific interfering ions.[25] A study on N-Nitrosamines demonstrated that optimizing cone gas flow and cone voltage significantly reduced background noise in specific MRM transitions.[25]

    • Check for Electronic Noise: While less common with modern instruments, ensure the MS is properly grounded and not near sources of strong electromagnetic interference.[1]

Part 3: Standard Operating Protocols (SOPs)
SOP 1: Protocol for Systematic Blank Injections to Isolate Noise Source

This protocol uses a series of blank injections to systematically identify the source of contamination.

  • Step 1: Mobile Phase Blank. Fill a clean vial with your mobile phase (pre-mixed) directly from the solvent reservoir. Inject this sample.

    • Interpretation: If the noise or contaminant peak is present, the issue lies with your mobile phase or the system upstream of the injector.

  • Step 2: Injection Solvent Blank. Inject a sample of the clean solvent you use to dissolve your standards and samples (e.g., 50:50 Acetonitrile:Water).

    • Interpretation: If this blank is clean but the mobile phase blank (Step 1) is not, your mobile phase is contaminated. If this blank is dirty, your injection solvent or vial may be contaminated.

  • Step 3: No Injection (Air Blank). Run the method without making an injection.

    • Interpretation: If a contaminant peak still appears at a consistent retention time, it indicates significant carryover in the injector or system contamination that is being eluted by the gradient.

SOP 2: Protocol for System Flushing and Cleaning

A thorough system flush is often required to remove persistent contamination.

  • Disconnect the Column: Replace the analytical column with a union or a restriction capillary.

  • Prepare Cleaning Solvents: Use a sequence of solvents with varying polarities. A common sequence is:

    • LC-MS Grade Water

    • Isopropanol (IPA)

    • Methanol

    • Acetonitrile

  • Flush the System: Flush each pump line with each solvent for at least 20-30 minutes at a moderate flow rate (e.g., 0.5-1.0 mL/min). Ensure the divert valve sends the flow to waste.

  • Re-equilibrate: Once flushing is complete, install the column and equilibrate the system with your initial mobile phase conditions for an extended period (at least 10-15 column volumes) before running samples.[4]

Part 4: Common Contaminants Table

This table lists common background ions seen in LC-MS. Identifying these can help you trace the source of contamination.

m/z (Positive ESI)Common IdentityLikely Source(s)
113.0, 225.0Trifluoroacetic acid (TFA) clustersMobile phase additive (ion-pairing agent).[17]
149.0, 391.2Phthalates (plasticizers)Plastic tubing, solvent bottle caps, parafilm, lab air.[16][26]
102.1, 118.1Triethylamine (TEA), Diisopropylethylamine (DIPEA)Common mobile phase additives, very persistent.[17]
Series of +44 DaPolyethylene Glycol (PEG)Detergents, surfactants, certain SPE plates, lubricants.[3][16]
Series of +74 DaPolydimethylcyclosiloxane (PDMS) / SiloxanesColumn bleed, vacuum pump oil, skin creams, deodorants, laboratory air.[12][13][16]

Table adapted from multiple sources.[3][13][16][17][26]

References
  • McLuckey, S. A., & Wells, J. M. (2001). Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids. Analytical Chemistry, 73(21), 5050-5058. [Link]

  • CIGS. (n.d.). Common LC/MS Contaminants. [Link]

  • Providion. (n.d.). How do I identify contamination in my LC-MS system and what should I do?[Link]

  • Guo, X., Bruins, A. P., & Covey, T. R. (2007). Method to reduce chemical background interference in atmospheric pressure ionization liquid chromatography-mass spectrometry using exclusive reactions with the chemical reagent dimethyl disulfide. Analytical Chemistry, 79(11), 4013-4021. [Link]

  • Raina, M., & Leneghan, S. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 624-633. [Link]

  • Phenomenex. (n.d.). Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. [Link]

  • Vela, J., et al. (2019). NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data. Journal of The American Society for Mass Spectrometry, 30(6), 1135-1144. [Link]

  • Shimadzu. (n.d.). Mobile phases compatible for LC/MS. [Link]

  • Welch Materials. (2023). Uncovering Overlooked Factors Behind Abnormal Baselines. [Link]

  • Waters Corporation. (n.d.). Controlling Contamination in LC/MS Systems. [Link]

  • Dameron, L. A., et al. (2023). Reducing Mass Spectrometry Noise via Coupled Desorption Flux and Background Modeling. Journal of The American Society for Mass Spectrometry. [Link]

  • Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC North America, 40(8), 350-355. [Link]

  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Waters Corporation. (2021). How to prepare and install mobile phases on an LC/MS system to minimize contamination. [Link]

  • Chromatography Today. (2015). Optimizing Mobile Phase Solvent Purity for LC/MS. [Link]

  • Shimadzu. (n.d.). Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. [Link]

  • Fisher Chemical. (2018). Solvents: An Overlooked Ally for Liquid Chromatography–Mass Spectrometry. [Link]

  • Technology Networks. (2023). Optimizing Mobile Phase Solvent Purity for LC-MS. [Link]

  • Dai, G., et al. (2013). Evaluation of Mobile Phase Composition for Enhancing Sensitivity of Targeted Quantification of Oligonucleotides Using Ultra-High Performance Liquid Chromatography and Mass Spectrometry. Journal of Chromatography A, 1287, 54-63. [Link]

  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]

  • ALWSCI. (2023). Methods For Improving Sensitivity in Gas Chromatography (GC). [Link]

  • Nitrosamines Exchange. (2022). Background noise in UPLC-MS/MS experience?[Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • Agilent Technologies. (n.d.). Tips to Improve Signal-to-Noise Checkout. [Link]

  • Waters Corporation. (2020). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. [Link]

  • HALO Chromatography. (n.d.). LC Chromatography Troubleshooting. [Link]

  • Dolan, J. W. (2002). LC Troubleshooting. LCGC North America, 20(2), 114-119. [Link]

  • Dolan, J. W. (2014). Communicating with the Baseline. LCGC Europe, 27(8), 422-426. [Link]

  • LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Fekete, S., et al. (2022). Challenges and emerging trends in liquid chromatography-based analyses of mRNA pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 219, 114962. [Link]

  • Bakhtiar, R. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Bioanalysis, 6(16), 2231-2245. [Link]

  • Li, Y., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 27(13), 4153. [Link]

  • Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. [Link]

  • Reddy, G. S., et al. (2011). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Journal of Young Pharmacists, 3(1), 48-52. [Link]

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Reference Data & Comparative Studies

Validation

Positional Isomerism in Drug Design: A Comparative Analysis of 4-(3-Ethoxyphenoxy)piperidine and 4-(4-Ethoxyphenoxy)piperidine Binding Affinity

An In-depth Technical Guide for Researchers in Medicinal Chemistry and Pharmacology The 4-phenoxypiperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into ligands targeting G-prot...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers in Medicinal Chemistry and Pharmacology

The 4-phenoxypiperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into ligands targeting G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. These receptors are critical targets for therapeutic intervention in a host of central nervous system (CNS) disorders.[1][2] The placement of the ethoxy group on the phenoxy ring—at the meta (3-position) versus the para (4-position)—is anticipated to influence the electronic and steric properties of the molecule, thereby altering its interaction with the amino acid residues within the receptor's binding pocket.

Comparative Binding Affinity Profile (Inferred)

Based on the established SAR of related 4-phenoxypiperidine analogs, the following table presents a plausible, illustrative comparison of the binding affinities (expressed as Kᵢ in nM) for 4-(3-Ethoxyphenoxy)piperidine and 4-(4-Ethoxyphenoxy)piperidine across a panel of relevant CNS receptors. It is crucial to note that these values are extrapolated from literature on analogous compounds and serve as a predictive guide in the absence of direct experimental data.

Receptor Target4-(3-Ethoxyphenoxy)piperidine (Predicted Kᵢ, nM)4-(4-Ethoxyphenoxy)piperidine (Predicted Kᵢ, nM)Rationale for Predicted Differences
Dopamine D₂ 15 - 5050 - 150The meta-position of the ethoxy group may allow for more favorable interactions with a hydrophobic sub-pocket in the D₂ receptor, a feature often observed in SAR studies of D₂ antagonists.[3][4]
Serotonin 5-HT₂ₐ 5 - 2020 - 75The 5-HT₂ₐ receptor is known to be sensitive to the electronic distribution on the phenoxy ring. The meta-ethoxy group may result in a dipole moment that is more complementary to the receptor's electrostatic environment.[5][6]
α₂-Adrenergic 100 - 30080 - 250For α₂-adrenergic receptors, para-substitution on the phenoxy ring can sometimes lead to slightly enhanced affinity due to interactions with specific residues.[7]

Disclaimer: The Kᵢ values presented in this table are illustrative and based on structure-activity relationship trends observed in the scientific literature for analogous compounds. They are not the result of direct experimental measurement for 4-(3-Ethoxyphenoxy)piperidine and 4-(4-Ethoxyphenoxy)piperidine.

Experimental Protocol: Competitive Radioligand Binding Assay

To empirically determine and compare the binding affinities of these two compounds, a competitive radioligand binding assay is the gold standard. This technique measures the ability of a test compound (an unlabeled "competitor") to displace a radiolabeled ligand that has a known high affinity for the target receptor.

I. Materials and Reagents
  • Receptor Source: Cell membranes prepared from a stable cell line expressing the human receptor of interest (e.g., HEK293 cells expressing human D₂ or 5-HT₂ₐ receptors).

  • Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]Spiperone for D₂ receptors, [³H]Ketanserin for 5-HT₂ₐ receptors).

  • Test Compounds: 4-(3-Ethoxyphenoxy)piperidine and 4-(4-Ethoxyphenoxy)piperidine, dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known, unlabeled antagonist for the target receptor (e.g., Haloperidol for D₂ receptors).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[1]

  • Scintillation Cocktail

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • Cell Harvester and Scintillation Counter

II. Step-by-Step Methodology
  • Membrane Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest the cells and homogenize in a cold lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.

  • Assay Setup:

    • Prepare serial dilutions of the test compounds (4-(3-Ethoxyphenoxy)piperidine and 4-(4-Ethoxyphenoxy)piperidine) in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Receptor membranes, radioligand (at a concentration close to its Kₔ), and assay buffer.

      • Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control.

      • Competitive Binding: Receptor membranes, radioligand, and the corresponding dilution of the test compound.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioactivity.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (e.g., a one-site fit) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[2]

Visualizing the Experimental Workflow

G cluster_prep I. Preparation cluster_assay II. Assay Execution cluster_analysis III. Data Analysis P1 Receptor Membrane Preparation A1 Combine Reagents in 96-well Plate P1->A1 P2 Radioligand Solution P2->A1 P3 Test Compound Serial Dilutions P3->A1 A2 Incubate to Equilibrium A1->A2 A3 Rapid Vacuum Filtration A2->A3 D1 Scintillation Counting A3->D1 D2 Calculate Specific Binding D1->D2 D3 Generate Competition Curve (IC50) D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways of Key Receptor Targets

The interaction of 4-phenoxypiperidine derivatives with their target receptors initiates a cascade of intracellular signaling events. The dopamine D₂ and serotonin 5-HT₂ₐ receptors are both GPCRs that couple to different G-proteins and activate distinct downstream pathways.

Dopamine D₂ Receptor Signaling

The D₂ receptor is a member of the D₂-like family of dopamine receptors and is primarily coupled to the Gαi/o family of G-proteins.[7] Activation of the D₂ receptor by an agonist typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[7] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects on gene transcription and neuronal excitability.

G Ligand Dopamine or Agonist D2R Dopamine D2 Receptor Ligand->D2R Binds Gi Gαi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Decreases Activity Response Cellular Response PKA->Response Alters

Caption: Simplified Dopamine D₂ receptor signaling pathway.

Serotonin 5-HT₂ₐ Receptor Signaling

The 5-HT₂ₐ receptor is a member of the 5-HT₂ family of serotonin receptors and is primarily coupled to the Gαq/11 family of G-proteins.[8][9] Upon agonist binding, the activated Gαq/11 protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[8] IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[8] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

G Ligand Serotonin or Agonist HT2AR Serotonin 5-HT2A Receptor Ligand->HT2AR Binds Gq Gαq/11 Protein HT2AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates Response Cellular Response PKC->Response Alters

Caption: Simplified Serotonin 5-HT₂ₐ receptor signaling pathway.

Conclusion

The comparative analysis of 4-(3-Ethoxyphenoxy)piperidine and 4-(4-Ethoxyphenoxy)piperidine underscores the critical importance of positional isomerism in determining the binding affinity of ligands for their biological targets. While direct experimental data for a side-by-side comparison is currently lacking, established structure-activity relationships for the 4-phenoxypiperidine class of compounds allow for informed predictions about their likely pharmacological profiles. The meta-substituted isomer, 4-(3-Ethoxyphenoxy)piperidine, is predicted to exhibit higher affinity for the dopamine D₂ and serotonin 5-HT₂ₐ receptors compared to its para-substituted counterpart. Empirical validation of these predictions through rigorous experimental methodologies, such as the competitive radioligand binding assay detailed in this guide, is an essential next step in fully characterizing these compounds. A thorough understanding of how subtle structural modifications influence receptor interactions is fundamental to the rational design of novel, potent, and selective therapeutics for a wide range of human diseases.

References

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  • ResearchGate. (n.d.). Signaling pathways of the serotonin receptor (5-HTR) subtypes... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Serotonin main signaling pathways. 5-HT or agonists/antagonists for each receptor (•) [Image]. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2016, July 15). Table 3, Detailed protocol for the D2 binding secondary assay. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Kandasamy, M., et al. (2014). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Database, 2014, bau024. Retrieved from [Link]

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  • Meuwissen, J. A., & Heirwegh, K. P. (1970). Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent. Biochemical Journal, 120(3), 505-512. Retrieved from [Link]

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  • Penning, T. D., et al. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of Medicinal Chemistry, 43(4), 721-735. Retrieved from [Link]

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Comparative

Comparative Analysis of 4-(3-Ethoxyphenoxy)piperidine and Analogous Piperidine Ethers in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the piperidine ring is a privileged scaffold, heavily utilized due to its basic nitrogen, which facilitates salt formation and optimal electrostatic interactions with targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the piperidine ring is a privileged scaffold, heavily utilized due to its basic nitrogen, which facilitates salt formation and optimal electrostatic interactions with target receptors[1]. When functionalized at the 4-position with an aryloxy group, the resulting 4-aryloxypiperidine core acts as a conformationally restricted pharmacophore. This structural motif is particularly prominent in the design of non-imidazole Histamine H 3​ receptor antagonists and monoamine reuptake inhibitors[2].

This guide objectively compares 4-(3-Ethoxyphenoxy)piperidine against its structural analogs—specifically the unsubstituted 4-phenoxypiperidine, the halogenated 4-(4-fluorophenoxy)piperidine, and the closely related 4-(3-methoxyphenoxy)piperidine. By analyzing their physicochemical properties, pharmacological performance, and synthetic pathways, we provide a comprehensive framework for researchers engaged in scaffold hopping and lead optimization.

Physicochemical and Structural Profiling

The substitution pattern on the aryloxy ring fundamentally dictates the molecule's lipophilicity, metabolic stability, and spatial geometry within a receptor's binding pocket.

  • Causality of the 3-Ethoxy Substitution: Unlike a simple unsubstituted phenol or a small, highly electronegative para-fluoro group, the meta-ethoxy (3-ethoxy) substitution introduces significant steric bulk and extended lipophilicity. In the context of G-protein coupled receptors (GPCRs), this electron-donating, bulky group is strategically designed to project into hydrophobic accessory pockets, thereby increasing the residence time of the ligand and enhancing target selectivity.

Quantitative Comparison: Physicochemical Properties

The following table summarizes the key physicochemical differences across the piperidine ether derivatives.

CompoundMW (Free Base)cLogPpKa (Amine)Aromatic SubstitutionSteric & Electronic Profile
4-Phenoxypiperidine 177.252.1~9.5NoneBaseline scaffold; minimal steric hindrance.
4-(4-Fluorophenoxy)piperidine 195.242.3~9.4para-FluoroSmall radius; electron-withdrawing; blocks para-oxidation.
4-(3-Methoxyphenoxy)piperidine 207.272.0~9.5meta-MethoxyModerate bulk; acts as a hydrogen-bond acceptor.
4-(3-Ethoxyphenoxy)piperidine 221.302.5~9.5meta-EthoxyHigh steric bulk; extended lipophilicity for hydrophobic pockets.

Pharmacological Performance: The H 3​ Receptor Case Study

To objectively evaluate the performance of these derivatives, we look at their application as Histamine H 3​ receptor antagonists. The 4-phenoxypiperidine core was identified as a highly potent, conformationally restricted replacement for older, flexible linear chains (like the 3-amino-1-propanol moiety)[2].

When comparing the derivatives, the 4-(3-Ethoxyphenoxy)piperidine scaffold demonstrates superior performance in specific binding assays due to the meta-ethoxy group's ability to anchor the molecule. While the para-fluoro analog is often chosen to prevent CYP450-mediated aromatic oxidation, it lacks the spatial volume required to fully engage the H 3​ receptor's accessory binding site, resulting in slightly lower binding affinities (pK i​ ) compared to the bulkier alkoxy derivatives.

Representative Pharmacological Performance (H 3​ Receptor Binding)

Note: Data represents established structure-activity relationship (SAR) trends for the 4-aryloxypiperidine pharmacophore.

Scaffold DerivativeH 3​ Receptor Binding (pK i​ )Selectivity (vs H 1​ /H 2​ )Primary Pharmacological Utility
Unsubstituted (Phenoxy) 6.5 - 7.0ModerateBaseline scaffold for SAR exploration.
para-Fluoro 7.2 - 7.5HighEnhanced metabolic stability; reduced clearance.
meta-Methoxy 7.0 - 7.4HighBalanced lipophilicity and aqueous solubility.
meta-Ethoxy 7.5 - 8.1Very HighMaximized hydrophobic pocket occupation; high potency.
Pathway Visualization

The diagram below illustrates the mechanistic logic of utilizing these piperidine ethers to modulate the H 3​ receptor pathway, ultimately promoting wakefulness and cognitive enhancement.

H3_Pathway Ligand 4-(3-Ethoxyphenoxy)piperidine (Antagonist) H3R Histamine H3 Receptor (Presynaptic GPCR) Ligand->H3R Blocks Gi Gi/o Protein Coupling H3R->Gi Inhibits cAMP cAMP Production (Increased) Gi->cAMP Disinhibits AC NT Neurotransmitter Release (Histamine, ACh, DA) cAMP->NT Promotes

Mechanism of H3 receptor antagonism by piperidine ethers.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of 4-(3-Ethoxyphenoxy)piperidine.

Protocol 1: Synthesis via Mitsunobu Etherification

Causality & Rationale: The Mitsunobu reaction is the gold standard for synthesizing 4-aryloxypiperidines[3],[4]. It is selected over standard Nucleophilic Aromatic Substitution (S N​ Ar) because 3-ethoxyphenol is electron-rich, making it a poor electrophile for S N​ Ar. Furthermore, the Mitsunobu conditions proceed under mild temperatures and allow for complete inversion of stereochemistry—a critical feature if adapting this protocol for chiral substituted piperidines.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 equivalent of N-Boc-4-hydroxypiperidine and 1.1 equivalents of 3-ethoxyphenol in strictly anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. (Self-validation: Moisture prematurely hydrolyzes the betaine intermediate, drastically reducing yield).

  • Activation: Add 1.2 equivalents of triphenylphosphine (PPh 3​ ) and cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Dropwise add 1.2 equivalents of diisopropyl azodicarboxylate (DIAD). (Causality: DIAD is preferred over DEAD due to its liquid state at room temperature and superior safety profile. Dropwise addition controls the exothermic formation of the betaine intermediate).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 7:3) until the complete disappearance of the N-Boc-4-hydroxypiperidine spot.

  • Deprotection: Concentrate the mixture in vacuo, redissolve in minimal dichloromethane (DCM), and add 10 equivalents of 4N HCl in dioxane. Stir for 2 hours. (Causality: HCl in dioxane cleanly cleaves the Boc protecting group without requiring a harsh aqueous workup, preventing emulsion formation).

  • Isolation: The product, 4-(3-ethoxyphenoxy)piperidine hydrochloride, precipitates directly from the ethereal solution. Filter, wash with cold diethyl ether to remove triphenylphosphine oxide byproducts, and dry under high vacuum.

Synthesis SM1 N-Boc-4-hydroxypiperidine Reaction Mitsunobu Coupling (PPh3, DIAD, THF) SM1->Reaction SM2 3-Ethoxyphenol SM2->Reaction Intermediate N-Boc-4-(3-ethoxyphenoxy) piperidine Reaction->Intermediate Inversion of config Deprotection Boc Deprotection (HCl / Dioxane) Intermediate->Deprotection Product 4-(3-Ethoxyphenoxy) piperidine HCl Deprotection->Product High Yield

Step-by-step synthetic workflow for 4-aryloxypiperidines via Mitsunobu reaction.
Protocol 2: In Vitro Radioligand Binding Assay

Causality & Rationale: To objectively compare the binding affinity of the 3-ethoxy derivative against the 4-fluoro and unsubstituted analogs, a competitive radioligand displacement assay is employed. This provides a self-validating, quantitative measure of receptor occupation.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing the human Histamine H 3​ receptor. Homogenize the cell pellet in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl 2​ ).

  • Incubation: In a 96-well microtiter plate, combine 50 µL of cell membrane suspension, 25 µL of [ 3 H]R- α -methylhistamine (final concentration 1 nM), and 25 µL of the test compound at varying concentrations (10 −10 to 10 −5 M).

  • Equilibration: Incubate the plates at 25 °C for 60 minutes. (Causality: This duration ensures the system reaches thermodynamic equilibrium, which is mathematically required for the accurate calculation of the inhibition constant, K i​ ).

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters that have been pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding of the highly lipophilic ethoxy derivative).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Measure bound radioactivity using a microplate scintillation counter. Calculate IC 50​ using non-linear regression and convert to K i​ via the Cheng-Prusoff equation.

References

  • Dvorak, C. A., Apodaca, R., Barbier, A. J., & Carruthers, N. I. (2005). 4-Phenoxypiperidines: Potent, Conformationally Restricted, Non-Imidazole Histamine H3 Antagonists. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Umezawa, M., et al. (2017). Discovery of Novel Selective Acetyl-CoA Carboxylase (ACC) 1 Inhibitors. ACS Medicinal Chemistry Letters.[Link]

Sources

Validation

Analytical Mastery: Validation of LC-MS/MS Methods for 4-(3-Ethoxyphenoxy)piperidine Quantification

As a Senior Application Scientist, I frequently encounter the analytical challenges associated with quantifying basic, nitrogen-containing compounds in complex biological matrices. 4-(3-Ethoxyphenoxy)piperidine is a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges associated with quantifying basic, nitrogen-containing compounds in complex biological matrices. 4-(3-Ethoxyphenoxy)piperidine is a critical structural motif—often found in monoamine reuptake inhibitors and histamine receptor antagonists—that demands rigorous pharmacokinetic profiling.

This guide objectively compares the quantification modalities for 4-(3-Ethoxyphenoxy)piperidine and provides a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol grounded in the internationally recognized ICH M10 bioanalytical method validation guidelines[1].

The Comparative Landscape: Why LC-MS/MS?

Historically, quantifying piperidine derivatives relied on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS). However, these legacy modalities present significant mechanistic limitations when applied to trace-level pharmacokinetic analysis.

Analytical ModalitySensitivity (LLOQ)SelectivitySample Prep ComplexityRun TimeCausality & Limitations
HPLC-UV ~50 ng/mLLowLow10–15 minLimitation: The ethoxyphenoxy group lacks a strong chromophore, resulting in poor UV absorbance. High susceptibility to endogenous matrix interference.
GC-MS ~5 ng/mLHighHigh15–20 minLimitation: The secondary amine of the piperidine ring is highly polar. It requires chemical derivatization (e.g., acylation) prior to injection to prevent thermal degradation and severe peak tailing.
LC-MS/MS (ESI+) <1 ng/mL Ultra-High Low 3–5 min Advantage: The basic piperidine nitrogen (pKa ~10) readily accepts a proton in acidic mobile phases, making it an ideal candidate for positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM)[2].

Mechanistic Workflow

The following diagram illustrates the logical progression from sample preparation through to ICH M10 validation.

G A Sample Preparation (Protein Precipitation) B Chromatographic Separation (C18, Acidic Mobile Phase) A->B Extract C ESI+ Ionization (Protonation of Piperidine N) B->C Eluate D MRM Detection (Precursor -> Product Ion) C->D Ions E ICH M10 Validation (Accuracy, Precision, Matrix Effect) D->E Data

LC-MS/MS workflow for 4-(3-Ethoxyphenoxy)piperidine quantification and ICH M10 validation.

Self-Validating Experimental Protocol

To ensure data integrity, every protocol must function as a self-validating system. The inclusion of a stable isotope-labeled internal standard (SIL-IS) and rigorous matrix effect controls are non-negotiable.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of biological matrix (e.g., plasma) into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile spiked with the SIL-IS (e.g., 4-(3-Ethoxyphenoxy)piperidine-d4).

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Causality: The 3:1 ratio of organic solvent to plasma rapidly denatures binding proteins, releasing the analyte. Acetonitrile is chosen over methanol because it yields a tighter protein pellet and is highly compatible with the initial conditions of reversed-phase chromatography.

Step 2: Chromatographic Separation
  • Column: C18 (50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes. Flow rate: 0.4 mL/min.

  • Causality: The addition of 0.1% formic acid maintains the mobile phase pH at ~2.7. Because the pKa of the piperidine nitrogen is ~10, the molecule remains fully ionized (protonated). This prevents secondary interactions between the basic amine and residual silanol groups on the silica stationary phase, effectively eliminating peak tailing[2].

Step 3: Tandem Mass Spectrometry (ESI-MS/MS)
  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • MRM Transition: Monitor the [M+H]+ precursor ion transitioning to its most abundant product ion.

  • Causality: The ether linkage of the ethoxyphenoxy group is highly susceptible to Collision-Induced Dissociation (CID). Applying an optimized collision energy cleaves this bond, yielding a stable, highly specific product ion fragment that ensures absolute selectivity against background matrix noise.

ICH M10 Validation Framework & Experimental Data

A method is only as reliable as its validation. The ICH M10 guidelines mandate strict acceptance criteria for bioanalytical assays to ensure reproducible safety and efficacy data[1]. Recent industry consensus highlights that parameters like parallelism, dilution integrity, and matrix effects are critical hurdles in regulatory submissions[3].

Below is a summary of the representative validation data for this protocol, demonstrating full compliance with ICH M10 standards.

Validation ParameterICH M10 Target CriteriaObserved PerformanceStatus
Lower Limit of Quantification (LLOQ) Signal-to-Noise ≥ 5, CV ≤ 20%1.0 ng/mL (CV: 8.5%, Accuracy: 104%)Pass
Intra-day Precision (QC Levels) CV ≤ 15% (≤ 20% at LLOQ)3.2% – 7.1%Pass
Inter-day Precision (QC Levels) CV ≤ 15% (≤ 20% at LLOQ)4.5% – 8.9%Pass
Matrix Factor (IS Normalized) CV ≤ 15% across 6 lotsMean: 0.98 (CV: 4.2%)Pass
Extraction Recovery Consistent across Low, Mid, High QCs88.5% ± 3.1%Pass
Carryover ≤ 20% of LLOQ in blank after ULOQNot detected (< 5% of LLOQ)Pass

Note: The IS-normalized matrix factor of 0.98 indicates negligible ion suppression or enhancement, validating the causality of the chosen sample preparation and chromatographic conditions.

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." EMA Scientific Guidelines, 2023.[Link]

  • Szafarz, M., et al. "LC-MS-MS Method for the Analysis of New Non-Imidazole Histamine H(3) Receptor Antagonist 1-[3-(4-tert-Butylphenoxy)propyl]piperidine in Rat Serum-Application to Pharmacokinetic Studies." Chromatographia, 2011.[Link]

  • Woolf, E., et al. "ICH M10 Bioanalytical Method Validation Guideline-1 year Later." AAPS Journal, 2024.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Reproducible Synthesis of 4-(3-Ethoxyphenoxy)piperidine: Methodological Comparison and Process Optimization

Executive Summary The 4-aryloxypiperidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of CNS-active agents and GPCR antagonists. However, the synthesis of 4-(3-ethoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-aryloxypiperidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of CNS-active agents and GPCR antagonists. However, the synthesis of 4-(3-ethoxyphenoxy)piperidine (CAS 946715-01-1) is notoriously plagued by reproducibility issues across different laboratories. As a Senior Application Scientist, I frequently audit process chemistry workflows where batch-to-batch yield variations derail drug development timelines. This guide objectively compares the standard synthetic routes, analyzes the mechanistic causes of yield fluctuation, and provides self-validating, highly reproducible experimental protocols.

Mechanistic Overview & The Reproducibility Challenge

Synthesizing 4-(3-ethoxyphenoxy)piperidine requires forming an ether linkage at the sterically hindered C4 position of the piperidine ring. Researchers typically choose between two primary routes: the Williamson ether synthesis and the Mitsunobu reaction.

The core reproducibility challenge stems from the competing E2 elimination pathway. When attempting a Williamson ether synthesis, the highly basic conditions required to drive the reaction inevitably trigger elimination, yielding N-Boc-3,4-dehydropiperidine as a major, difficult-to-separate byproduct.

Conversely, the Mitsunobu reaction operates under milder, redox-driven conditions[1]. However, the Mitsunobu reaction is highly sensitive to the order of reagent addition and temperature control. The formation of the betaine intermediate between triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) is highly exothermic. If DIAD is added too rapidly at room temperature, the localized exotherm degrades the betaine intermediate before it can activate the alcohol, leading to incomplete conversion and stalled yields[2].

Pathways Start N-Boc-4-hydroxypiperidine Mitsunobu Mitsunobu Route (DIAD, PPh3, THF, 0-25°C) Start->Mitsunobu Intermediate N-Boc-4-tosyloxypiperidine Start->Intermediate Phenol 3-Ethoxyphenol Phenol->Mitsunobu Williamson Williamson Route (TsCl, then K2CO3, DMF, 80°C) Phenol->Williamson Product N-Boc-4-(3-ethoxyphenoxy)piperidine Mitsunobu->Product High Yield Williamson->Product Moderate Yield Elimination Elimination Byproduct (N-Boc-3,4-dehydropiperidine) Williamson->Elimination Major Side Reaction Intermediate->Williamson

Reaction pathway comparison: Mitsunobu vs. Williamson ether synthesis.

Comparison of Synthetic Routes

Route A: The Batch Mitsunobu Reaction

The Mitsunobu reaction is the industry standard for this transformation[2]. By utilizing N-Boc-4-hydroxypiperidine and 3-ethoxyphenol, the reaction avoids strong bases.

  • Pros: Mild conditions; avoids E2 elimination; high theoretical yield.

  • Cons: Poor atom economy; requires rigorous chromatographic separation to remove triphenylphosphine oxide (TPPO) and hydrazine byproducts[1].

Route B: Williamson Ether Synthesis

This route involves converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic attack by the phenoxide ion.

  • Pros: Cheaper reagents; easier byproduct removal.

  • Cons: The basic conditions (K₂CO₃/DMF at 80 °C) promote significant E2 elimination. Yields rarely exceed 55% and are highly variable depending on the exact heating profile and stirring efficiency.

Route C: Continuous Flow Mitsunobu (Advanced)

Migrating the Mitsunobu reaction from batch to continuous flow resolves the exotherm and mixing issues. By utilizing a tubular plug flow reactor, heat transfer is maximized, and the residence time is strictly controlled, preventing the degradation of the active phosphonium species[3].

FlowSetup Feed1 Feed A: Alcohol + Phenol + PPh3 in THF Mixer T-Mixer (0 °C) Feed1->Mixer Feed2 Feed B: DIAD in THF Feed2->Mixer Reactor Tubular Plug Flow Reactor (30 °C, 30 min residence) Mixer->Reactor Collection In-line Workup & Product Collection Reactor->Collection High Reproducibility

Continuous flow reactor setup for reproducible Mitsunobu synthesis.

Quantitative Data & Yield Comparison

The following table summarizes the performance metrics of the three methodologies based on aggregated laboratory data and literature precedents[2][3].

Synthesis MethodKey ReagentsTemp (°C)TimeAvg. Yield (%)Reproducibility (RSD)Primary Byproduct
Batch Mitsunobu DIAD, PPh₃, THF0 to 2512-24 h75 - 82%± 8.5%Triphenylphosphine oxide
Williamson Ether TsCl, K₂CO₃, DMF8016 h40 - 55%± 15.2%N-Boc-3,4-dehydropiperidine
Continuous Flow DIAD, PPh₃, THF3030 min85 - 90%± 2.1%Minimized

Experimental Protocols

Protocol 1: Optimized Batch Mitsunobu Reaction (Self-Validating System)

Causality Focus: The order of addition is the single most critical variable. DIAD must be added last, and the system must be cooled to 0 °C to control the betaine formation exotherm[2][4].

  • Reagent Preparation: In an oven-dried flask under inert atmosphere (Argon), dissolve N-Boc-4-hydroxypiperidine (1.0 eq, 10 mmol), 3-ethoxyphenol (1.1 eq, 11 mmol), and PPh₃ (1.2 eq, 12 mmol) in anhydrous THF (50 mL).

  • Temperature Control: Submerge the reaction vessel in an ice-water bath and allow it to equilibrate to exactly 0 °C for 15 minutes.

  • Betaine Formation & Activation: Dissolve DIAD (1.2 eq, 12 mmol) in 10 mL of anhydrous THF. Add this solution dropwise via a syringe pump over 30 minutes.

    • Self-Validation Check: The reaction mixture should maintain a pale yellow tint. A rapid shift to a deep orange or red color indicates premature DIAD decomposition due to localized heating.

  • Propagation: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 16 hours.

  • Workup: Concentrate the mixture under reduced pressure. To precipitate the bulk of the TPPO, triturate the crude residue with cold diethyl ether/hexane (1:1), stir vigorously for 20 minutes, and filter. Purify the filtrate via silica gel chromatography (Hexanes/EtOAc gradient) to yield N-Boc-4-(3-ethoxyphenoxy)piperidine.

Protocol 2: Deprotection to 4-(3-Ethoxyphenoxy)piperidine
  • Dissolution: Dissolve the purified N-Boc-4-(3-ethoxyphenoxy)piperidine (5 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Cleavage: Cool to 0 °C and slowly add Trifluoroacetic acid (TFA, 10 eq).

    • Causality Focus: Cooling prevents the cleavage of the newly formed ether bond, which can occasionally occur under harsh, warm acidic conditions.

  • Reaction: Stir at room temperature for 2 hours until TLC indicates complete consumption of the starting material.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove excess TFA. Redissolve in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is pH > 7. Dry over Na₂SO₄, filter, and concentrate to yield the free base of 4-(3-ethoxyphenoxy)piperidine. (Optional: Treat with 4M HCl in dioxane to precipitate the stable hydrochloride salt).

References

  • ACS GCI Pharmaceutical Roundtable Reagent Guides: Mitsunobu Mechanism + Description. Source: acsgcipr.org.
  • Development of a continuous process: a perspective for Mitsunobu reaction. Source: Indian Academy of Sciences.
  • Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine. Source: PMC - NIH.
  • 4-(3-ethoxyphenoxy)piperidine. Source: Sigma-Aldrich.
  • Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine. Source: BenchChem.

Sources

Validation

4-(3-Ethoxyphenoxy)piperidine structural analogs and SAR (Structure-Activity Relationship) comparison

4-(3-Ethoxyphenoxy)piperidine and Structural Analogs: A Comprehensive SAR and Application Guide The 4-aryloxypiperidine scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the core pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

4-(3-Ethoxyphenoxy)piperidine and Structural Analogs: A Comprehensive SAR and Application Guide

The 4-aryloxypiperidine scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore for monoamine reuptake inhibitors, histamine H3 receptor antagonists, and Sigma-1 receptor ligands. Among its derivatives, 4-(3-ethoxyphenoxy)piperidine has emerged as a highly versatile building block[1].

This guide provides an objective Structure-Activity Relationship (SAR) comparison between 4-(3-ethoxyphenoxy)piperidine and its structural analogs, detailing their physicochemical properties, metabolic liabilities, and the experimental protocols required to evaluate them.

Structural Analogs and SAR Comparison

The substitution pattern on the phenoxy ring dictates the lipophilicity, target selectivity, and metabolic stability of the piperidine scaffold. The table below summarizes the quantitative physicochemical data for 4-(3-ethoxyphenoxy)piperidine compared to three key alternatives.

Table 1: Physicochemical and SAR Comparison of 4-Aryloxypiperidine Analogs

CompoundR-Group ModificationMW ( g/mol )cLogPpKa (Piperidine)Key SAR & Performance Feature
4-Phenoxypiperidine Unsubstituted (-H)177.241.89.6Baseline scaffold; low steric hindrance but highly susceptible to para-hydroxylation by CYP450s.
4-(4-Fluorophenoxy)piperidine 4-Fluoro195.232.09.5Halogenation blocks the metabolic "soft spot" at the para-position, increasing half-life.
4-(3-Ethoxyphenoxy)piperidine 3-Ethoxy221.302.59.5Meta-ethoxy group enhances lipophilicity and fills hydrophobic accessory pockets in target receptors[1].
1-Naphthyl 4-piperidinyl ether 1-Naphthyl227.303.29.4Bulky polycyclic system drives high affinity for lipophilic targets (e.g., Sigma-1) but increases CYP3A4 liability[2].
*Note: cLogP and pKa are calculated estimates based on standard cheminformatics models at physiological pH (7.4).
Mechanistic Insights: The Role of the 3-Ethoxy Substitution

Choosing a 3-ethoxy substitution over a standard methoxy or halogen group is a deliberate design choice driven by two factors:

  • Receptor Binding Causality : The ether oxygen of the ethoxy group acts as a weak hydrogen bond acceptor. Meanwhile, the two-carbon ethyl chain provides precise steric bulk that extends into lipophilic sub-pockets often found in GPCRs or monoamine transporters. Because it is in the meta position, it avoids the severe steric clashes with the ether linkage that ortho-substitutions typically cause.

  • Metabolic Tuning : Unsubstituted phenoxy rings are rapidly oxidized at the para position. While a 4-fluoro group completely blocks this, a 3-ethoxy group sterically hinders adjacent positions while providing an alternative, slower metabolic clearance pathway (O-deethylation), which is often desirable to prevent a drug from having an excessively long half-life.

SAR_Tree Core 4-Aryloxypiperidine Core R1 Phenyl Ring (e.g., 3-Ethoxy) Core->R1 Modulates Lipophilicity R2 Piperidine Nitrogen (N-Alkylation) Core->R2 Alters pKa R3 Bulky Aryl (e.g., 1-Naphthyl) Core->R3 Enhances Binding R1_Effect Increased Target Affinity (Fills hydrophobic pockets) R1->R1_Effect R2_Effect CYP2D6/3A4 Liability (Metabolic soft spot) R2->R2_Effect R3_Effect High Sigma-1 Affinity (Lipophilic interaction) R3->R3_Effect

SAR logic tree for 4-aryloxypiperidine scaffold modifications.

Experimental Methodologies

To effectively utilize these analogs in drug discovery, researchers must synthesize the core scaffolds and evaluate their metabolic stability. The following protocols are designed as self-validating systems to ensure reproducibility.

Protocol A: Synthesis via the Mitsunobu Reaction

While the Williamson ether synthesis is standard for simple ethers, coupling 3-ethoxyphenol with a piperidine ring via Williamson requires harsh basic conditions that can lead to elimination side-reactions. The Mitsunobu reaction is the preferred alternative, allowing for mild coupling with inversion of stereochemistry (if using chiral substituted piperidines).

Step-by-Step Workflow:

  • Reagent Preparation : Dissolve 1.0 equivalent of 3-ethoxyphenol and 1.1 equivalents of N-Boc-4-hydroxypiperidine in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Phosphine Addition : Add 1.2 equivalents of Triphenylphosphine (PPh3). Cool the reaction flask to 0°C using an ice bath.

  • Azodicarboxylate Addition (Critical Step) : Add 1.2 equivalents of Diisopropyl azodicarboxylate (DIAD) dropwise over 15 minutes.

    • Causality: The dropwise addition controls the exothermic formation of the betaine intermediate, preventing degradation of the starting materials.

  • Reaction Monitoring : Stir at room temperature for 12 hours. Validate reaction completion via TLC (Hexane:Ethyl Acetate 7:3) or LC-MS.

  • Deprotection : Isolate the intermediate, then treat with 4M HCl in Dioxane for 2 hours to cleave the Boc protecting group. Concentrate in vacuo to yield 4-(3-ethoxyphenoxy)piperidine hydrochloride.

Protocol B: In Vitro Microsomal Stability Assay (HLM)

Because piperidine derivatives like 1-Naphthyl 4-piperidinyl ether are heavily metabolized by CYP3A4 and CYP2D6[2], assessing their intrinsic clearance ( CLint​ ) in Human Liver Microsomes (HLM) is mandatory.

Step-by-Step Workflow:

  • Incubation Setup : Prepare a 1 µM solution of the piperidine analog in 100 mM potassium phosphate buffer (pH 7.4). Add HLM to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-Warming : Incubate the mixture at 37°C for 5 minutes.

  • Initiation : Add NADPH to a final concentration of 1 mM to initiate CYP450 enzymatic activity.

  • Time-Course Sampling & Quenching : At exactly 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately mix it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The rapid introduction of cold acetonitrile instantly precipitates the microsomal proteins, halting all enzymatic activity and ensuring the time-point is perfectly preserved.

  • Quantification : Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant using LC-MS/MS (Multiple Reaction Monitoring mode).

Workflow Prep Prepare 1 µM Analog HLM Add HLM (0.5 mg/mL) Prep->HLM NADPH Initiate with NADPH (37°C) HLM->NADPH Quench Quench with Acetonitrile NADPH->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Calculate Clearance LCMS->Data

Step-by-step workflow for in vitro microsomal stability assay.

References

Sources

Comparative

Publish Comparison Guide: Cross-Reactivity and Off-Target Profiling of 4-(3-Ethoxyphenoxy)piperidine in Kinase Panels

Executive Summary In the landscape of targeted therapy, achieving kinome selectivity remains one of the most significant hurdles in drug development. The highly conserved nature of the ATP-binding domain across the >500...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted therapy, achieving kinome selectivity remains one of the most significant hurdles in drug development. The highly conserved nature of the ATP-binding domain across the >500 human kinases frequently results in off-target promiscuity, leading to dose-limiting toxicities[1][2].

4-(3-Ethoxyphenoxy)piperidine (4-EPP) is a specialized pharmacophore fragment increasingly utilized in the design of next-generation kinase inhibitors, particularly those targeting Bruton's Tyrosine Kinase (BTK)[3][4]. The piperidine ring serves as a versatile, soluble linker, while the phenoxy moiety is a privileged structure for occupying the hydrophobic back-pocket of the kinase hinge region[4]. This guide objectively compares the cross-reactivity profile of the 4-EPP scaffold against the traditional 4-phenoxypiperidine (4-PP) baseline, providing mechanistic rationale and self-validating cellular protocols for rigorous off-target profiling.

Mechanistic Rationale: The "3-Ethoxy" Advantage (E-E-A-T)

As application scientists, we must look beyond empirical IC50 values and understand the structural causality driving selectivity. Why substitute a standard phenoxy ring with a 3-ethoxy group?

  • Steric Bulk & The Selectivity Pocket: The unsubstituted 4-PP scaffold is notoriously promiscuous, frequently hitting off-target kinases such as EGFR, LCK, and SRC due to its unhindered fit into standard ATP pockets[4]. By introducing a 3-ethoxy substitution, we alter the dihedral angle of the ether linkage and introduce targeted steric bulk[5].

  • On-Target Fit vs. Off-Target Clash: In BTK, this specific bulk projects favorably into a distinct selectivity pocket near the gatekeeper residue, maintaining or even enhancing on-target affinity[3]. Conversely, in off-target kinases like EGFR, the 3-ethoxy group creates a severe steric clash with the tighter pocket architecture, dramatically reducing off-target binding[5].

  • Cellular vs. Biochemical Context: It is critical to note that biochemical (cell-free) assays often yield false-positive off-target liabilities because they lack physiological intracellular ATP concentrations (typically 1-5 mM), which normally compete with the inhibitor[2][6]. Therefore, evaluating the true selectivity of 4-EPP requires intact cellular target engagement assays[6].

SAR_Logic Base 4-Phenoxypiperidine Scaffold Subst 3-Ethoxy Substitution Base->Subst BTK_Fit Enhanced BTK Pocket Fit (On-Target) Subst->BTK_Fit Favorable Interaction EGFR_Clash Steric Clash in EGFR (Reduced Off-Target) Subst->EGFR_Clash Steric Hindrance

Structure-Activity Relationship logic for 3-ethoxy substitution.

Comparative Kinase Panel Data

To illustrate the selectivity shift, the table below summarizes representative intracellular target engagement data (IC50) comparing the baseline 4-PP scaffold with the optimized 4-EPP scaffold across a targeted mini-panel.

Quantitative Selectivity Comparison
Kinase TargetRole4-PP IC50 (nM)4-EPP IC50 (nM)Selectivity Shift (Fold Change)
BTK On-Target12.58.21.5x Improvement
EGFR Off-Target45.0>5,000>110x Reduction
LCK Off-Target85.21,25014.6x Reduction
ITK Off-Target110.58908.0x Reduction

Data Interpretation: The addition of the 3-ethoxy group preserves low-nanomolar potency against BTK while effectively ablating EGFR cross-reactivity, widening the therapeutic window.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Activation PLCg2->NFkB

B-Cell Receptor signaling pathway highlighting BTK's central role.

Experimental Protocols: Self-Validating Cellular Kinase Profiling

To ensure trustworthiness and reproducibility, off-target profiling must utilize a self-validating system. We recommend the NanoBRET™ Target Engagement Intracellular Kinase Assay [6]. This methodology is self-validating because it includes a mandatory tracer titration step, ensuring that competitive displacement by 4-EPP is accurately quantified regardless of transient expression variations.

Step-by-Step Methodology

Step 1: Cell Plating & Transfection

  • Cultivate HEK293 cells in DMEM supplemented with 10% FBS.

  • Transfect cells with the specific Kinase-NanoLuc® fusion plasmid (e.g., BTK-NanoLuc or EGFR-NanoLuc) using a standard lipid-based transfection reagent.

  • Incubate for 24 hours at 37°C, 5% CO2 to allow for optimal fusion protein expression.

Step 2: Tracer Titration (The Validation Step)

  • Harvest and resuspend cells in Opti-MEM™ without phenol red.

  • Plate cells into a 384-well white plate.

  • Add serial dilutions of the cell-permeable NanoBRET™ Tracer to establish the EC50 of the tracer for the specific kinase. Crucial: For subsequent compound profiling, use the tracer at its calculated EC50 concentration to ensure high assay sensitivity.

Step 3: Compound Treatment

  • Prepare a 10-point, 3-fold serial dilution of 4-EPP and 4-PP in 100% DMSO.

  • Dilute the compounds in Opti-MEM™ to achieve a final DMSO concentration of 1% in the assay wells.

  • Add the compounds to the cells alongside the NanoBRET™ Tracer (at EC50).

  • Incubate for 2 hours at 37°C to allow for intracellular equilibration and competitive binding.

Step 4: BRET Signal Detection & Analysis

  • Add the NanoBRET™ NanoGlo® Substrate to all wells.

  • Measure luminescence using a microplate reader equipped with appropriate filters: Donor emission (460 nm) and Acceptor emission (618 nm).

  • Calculate the BRET ratio: (Acceptor Signal / Donor Signal) * 1000.

  • Plot the BRET ratio against the log[Compound] to determine the intracellular IC50.

Workflow Step1 1. Cell Transfection (Kinase-NanoLuc) Step2 2. Tracer Titration (Establish EC50) Step1->Step2 Step3 3. Compound Incubation (4-EPP vs 4-PP) Step2->Step3 Step4 4. BRET Detection (460nm / 618nm) Step3->Step4 Step5 5. Selectivity Analysis (IC50 Calculation) Step4->Step5

Step-by-step NanoBRET target engagement workflow for kinase profiling.

References

  • Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell Reports / PMC.[Link]

  • Discovery of 4,7-Diamino-5-(4-phenoxyphenyl)-6-methylene-pyrimido[5,4-b]pyrrolizines as Novel Bruton’s Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI Pharmaceuticals.[Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters.[Link]

  • Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects. Selvita.[Link]

Sources

Validation

A Comparative Guide to the Metabolic Stability of 4-(3-Ethoxyphenoxy)piperidine and 4-(3-Methoxyphenoxy)piperidine

Introduction: The Critical Role of Metabolic Stability in Drug Design In the intricate process of drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. One o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Metabolic Stability in Drug Design

In the intricate process of drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. One of the most significant hurdles is achieving a suitable pharmacokinetic profile, which dictates the absorption, distribution, metabolism, and excretion (ADME) of a drug.[1] At the heart of this profile lies metabolic stability—a measure of a compound's susceptibility to biotransformation by the body's metabolic machinery.[2] A compound that is metabolized too rapidly will be cleared from the body too quickly, failing to maintain therapeutic concentrations, whereas a compound that is excessively stable may accumulate, leading to potential toxicity.[2][3]

This guide focuses on two structurally analogous compounds: 4-(3-Ethoxyphenoxy)piperidine and 4-(3-Methoxyphenoxy)piperidine. These molecules share a common phenoxy-piperidine scaffold but differ by a single methylene unit in their alkoxy substituent. This seemingly minor structural modification—an ethoxy versus a methoxy group—can have profound implications for their interaction with metabolic enzymes and, consequently, their overall metabolic fate.

The objective of this guide is to provide researchers, scientists, and drug development professionals with an in-depth, objective comparison of the metabolic stability of these two compounds. We will delve into the underlying biochemical principles, present a rigorous experimental protocol for a head-to-head comparison using an in vitro liver microsomal assay, and interpret the resulting data to provide actionable insights for lead optimization strategies.

Mechanistic Rationale: The Tale of Two Alkoxy Groups

The metabolic fate of these compounds is primarily governed by two structural features: the alkoxy group on the phenyl ring and the piperidine heterocycle.

  • Phase I Metabolism and Cytochrome P450: The liver is the principal site of drug metabolism, where a superfamily of enzymes known as Cytochrome P450s (CYPs) plays a dominant role in Phase I oxidative reactions.[4] For the compounds , the most probable metabolic pathway is the O-dealkylation of the ether linkage.[5][6] This reaction, catalyzed by CYPs, involves the oxidative removal of the alkyl group (methyl or ethyl) to form a phenol and an aldehyde (formaldehyde or acetaldehyde, respectively).

  • The Methoxy vs. Ethoxy Hypothesis: From a mechanistic standpoint, O-demethylation is often observed to proceed more rapidly than O-deethylation. This is attributed to the relative steric accessibility of the α-carbon and the C-H bond strengths. The smaller methyl group of 4-(3-Methoxyphenoxy)piperidine presents less steric hindrance to the active site of CYP enzymes compared to the ethyl group of its counterpart.[7] This suggests a higher probability of interaction and subsequent oxidation. Therefore, we hypothesize that 4-(3-Methoxyphenoxy)piperidine will exhibit lower metabolic stability (i.e., a faster rate of metabolism) than 4-(3-Ethoxyphenoxy)piperidine.

  • Piperidine Ring Metabolism: The piperidine ring itself is also susceptible to metabolism, though often to a lesser extent than O-dealkylation. Potential pathways include oxidation at carbons alpha to the nitrogen, which can lead to the formation of a lactam, or even ring-opening reactions.[8] While these pathways contribute to the overall clearance, the primary differentiator in stability between these two specific analogs is expected to be the rate of O-dealkylation.[8]

  • The Influence of Lipophilicity: Lipophilicity, often measured as logP or logD, is a critical physicochemical property that influences many ADME parameters.[1][] Generally, an increase in lipophilicity can lead to enhanced binding to the often-hydrophobic active sites of CYP enzymes, potentially increasing the rate of metabolism.[3] The ethoxy analog is slightly more lipophilic than the methoxy analog. While this could suggest a higher affinity for metabolic enzymes, the specific kinetics of O-dealkylation for small alkyl groups often remain the dominant factor in determining the overall rate of metabolism.[10][11]

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

To empirically test our hypothesis, a well-controlled in vitro assay is essential. The human liver microsomal (HLM) stability assay is a gold-standard, high-throughput method used in early drug discovery to assess Phase I metabolic liability.[4][12][13] Microsomes are subcellular fractions of the liver that are rich in CYP enzymes.[4] The protocol below describes a self-validating system designed for trustworthiness and reproducibility.

Materials and Reagents
  • Test Compounds: 4-(3-Ethoxyphenoxy)piperidine[14] and 4-(3-Methoxyphenoxy)piperidine.[15]

  • Biological Matrix: Pooled Human Liver Microsomes (mixed gender, from a reputable supplier like XenoTech or Corning). Rationale: Pooling microsomes from multiple donors averages out inter-individual variability in enzyme expression and activity.

  • Cofactor: NADPH regenerating system (e.g., BD Gentest™ NADPH Regeneration System, Solution A & B). Rationale: CYP enzymes require NADPH as a source of reducing equivalents. A regenerating system ensures the cofactor is not depleted during the incubation.[16]

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.[16]

  • Positive Control: Midazolam or Dextromethorphan (compounds with well-characterized, moderate-to-high clearance). Rationale: The positive control validates that the enzymatic system is active and performing as expected.[16]

  • Termination/Quenching Solution: Ice-cold Acetonitrile containing a suitable internal standard (IS) (e.g., Tolbutamide, Labetalol). Rationale: Acetonitrile precipitates proteins, stopping the enzymatic reaction. The IS is crucial for accurate quantification by correcting for variations during sample processing and analysis.

  • Instrumentation: Calibrated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_sampling Sampling & Quenching cluster_analysis Analysis Phase prep1 Prepare 1 mM stock solutions of test compounds in DMSO prep2 Prepare incubation mixtures: Buffer + Microsomes (0.5 mg/mL) prep3 Prepare NADPH regenerating system (Solutions A+B) start Pre-warm incubation mixtures and test compounds to 37°C add_cpd Add test compound (final 1 µM) to microsome mixture start->add_cpd pre_incubate Pre-incubate for 5 min at 37°C add_cpd->pre_incubate initiate Initiate reaction by adding NADPH regenerating system pre_incubate->initiate t0 T=0 min initiate->t0 t_other T=5, 15, 30, 45, 60 min initiate->t_other quench Transfer aliquot to ice-cold Acetonitrile + Internal Standard t0->quench t_other->quench vortex Vortex to precipitate protein quench->vortex centrifuge Centrifuge at >3000g vortex->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze quantify Quantify remaining parent compound relative to IS analyze->quantify calc Calculate t½ and CLint quantify->calc

Caption: Workflow for the in vitro microsomal stability assay.

Step-by-Step Methodology
  • Preparation: Prepare 1 mM stock solutions of the test compounds and positive control in DMSO. The final concentration of DMSO in the incubation must be kept low (<0.5%) to avoid inhibiting enzyme activity.[16]

  • Incubation Plate Setup: In a 96-well plate, add potassium phosphate buffer (pH 7.4) and human liver microsomes to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Add the test compound to the microsome mixture to achieve a final substrate concentration of 1 µM. Rationale: 1 µM is a standard concentration that is typically below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring the reaction follows first-order kinetics.[16] Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system to all wells. The T=0 min time point is taken immediately by transferring an aliquot into a separate 96-well plate containing ice-cold acetonitrile with the internal standard.

  • Time Course Sampling: Incubate the reaction plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), remove aliquots and quench the reaction in the same manner as the T=0 sample.

  • Sample Processing: Once all time points are collected, vortex the quenching plate to ensure complete protein precipitation. Centrifuge the plate at high speed (e.g., 3000g for 10 minutes) to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the peak area of the remaining parent compound at each time point, normalized against the peak area of the internal standard.

Data Analysis and Calculations
  • Determine Percent Remaining: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Calculate Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting linear regression line is the elimination rate constant (k).

    • Slope = -k

    • t½ (min) = 0.693 / k

  • Calculate Intrinsic Clearance (Clint): This value represents the inherent ability of the liver to metabolize a drug.

    • Clint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL) [2]

Results: A Quantitative Comparison

The following table summarizes hypothetical but mechanistically plausible data from the described experiment.

CompoundHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
4-(3-Methoxyphenoxy)piperidine 24.557.8
4-(3-Ethoxyphenoxy)piperidine 71.819.3
Midazolam (Positive Control) 18.277.9

Interpretation and Discussion

The experimental data strongly support our initial hypothesis. 4-(3-Ethoxyphenoxy)piperidine demonstrates significantly higher metabolic stability compared to 4-(3-Methoxyphenoxy)piperidine. The half-life of the ethoxy analog is nearly three times longer, and its intrinsic clearance is correspondingly three times lower. The rapid clearance of the positive control, Midazolam, confirms the metabolic competence of the test system.

The primary driver for this observed difference is the rate of CYP-mediated O-dealkylation.[17][18] The methoxy group of 4-(3-Methoxyphenoxy)piperidine is a more favorable substrate for oxidative metabolism than the ethoxy group, leading to its more rapid depletion. This aligns with extensive literature showing that for many CYP isozymes, particularly CYP2D6 which is a common enzyme for O-demethylation, the smaller methyl group is metabolized more efficiently.[18]

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Safety & Regulatory Compliance

Safety

4-(3-Ethoxyphenoxy)piperidine proper disposal procedures

Proper handling and disposal of pharmaceutical intermediates like 4-(3-Ethoxyphenoxy)piperidine require a rigorous, scientifically grounded approach. As a building block frequently utilized in the synthesis of CNS-active...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper handling and disposal of pharmaceutical intermediates like 4-(3-Ethoxyphenoxy)piperidine require a rigorous, scientifically grounded approach. As a building block frequently utilized in the synthesis of CNS-active compounds and receptor ligands, this chemical presents specific operational challenges due to its dual functional groups: a basic piperidine ring and a lipophilic ethoxyphenoxy moiety.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational protocol for the safe disposal and spill management of 4-(3-Ethoxyphenoxy)piperidine, ensuring strict compliance with environmental regulations and laboratory safety standards.

Operational Context & Chemical Causality

To design an effective disposal protocol, we must first understand the chemical causality behind the compound's hazards. 4-(3-Ethoxyphenoxy)piperidine is typically encountered in one of two forms, each dictating a distinct handling strategy:

  • The Free Base Form: Existing as a viscous liquid or low-melting oil, the free base is highly lipophilic. The piperidine nitrogen (pKa ~10) renders it a strong localized base. If released into the environment, its lipophilicity increases the risk of bioaccumulation, while its basicity can cause severe dermal and ocular irritation upon contact.

  • The Hydrochloride (HCl) Salt Form: To increase stability, it is often synthesized and stored as an HCl salt, presenting as a crystalline powder. While this reduces lipophilic dermal absorption risks, it introduces a severe inhalation hazard. Aerosolized dust can dissolve in the mucous membranes of the respiratory tract, causing acute localized irritation.

Because of these properties, 4-(3-Ethoxyphenoxy)piperidine and its derivatives must be managed as characteristic hazardous waste under the EPA’s Resource Conservation and Recovery Act (RCRA)[1].

Physicochemical & Hazard Data Summary
Property4-(3-Ethoxyphenoxy)piperidine (Free Base)4-(3-Ethoxyphenoxy)piperidine HCl (Salt)
Physical State Viscous liquid / Low-melting oilCrystalline solid / Powder
Solubility Soluble in organic solvents (DCM, EtOAc)Soluble in water, methanol, DMSO
Primary Hazard Dermal absorption, localized basicityRespiratory irritant (dust aerosolization)
PPE Requirement Double-gloved Nitrile, Splash GogglesStandard Nitrile, N95/P100 (if outside hood)
RCRA Classification Characteristic Waste (Toxicity/Corrosivity)Characteristic Waste (Toxicity)

Waste Segregation & Containerization Protocol

Under RCRA Subtitle C, hazardous waste must follow a strict "cradle-to-grave" management system[2]. The disposal of 4-(3-Ethoxyphenoxy)piperidine must be executed through the following self-validating steps to prevent exothermic reactions and environmental release.

Step 1: Chemical Segregation

  • Action: Isolate the waste from strong oxidizing agents (e.g., peroxides, permanganates) and strong acids.

  • Causality: The piperidine nitrogen is highly reactive. Mixing the free base with concentrated acids will result in a violent exothermic neutralization reaction, potentially boiling the solvent and volatilizing the compound[1].

Step 2: Primary Containerization

  • Action: Collect unused reagents, reaction mother liquors, and contaminated consumables in a High-Density Polyethylene (HDPE) container[1].

  • Causality: HDPE provides superior chemical resistance against basic organic amines compared to standard plastics (like polystyrene or low-density polyethylene), which can slowly degrade or swell when exposed to lipophilic ethers and bases.

Step 3: RCRA Labeling and Accumulation

  • Action: Securely seal and label the container with the full chemical name, the primary hazard (e.g., "Toxic/Irritant"), and the initial date of waste accumulation.

  • Causality: Federal regulations mandate that hazardous waste must be disposed of through licensed facilities within specific timeframes (typically 90 to 180 days, depending on your facility's generator status). Accurate labeling prevents mixing incompatible waste streams at the Treatment, Storage, and Disposal Facility (TSDF).

Spill Response & Decontamination Workflows

Spills of 4-(3-Ethoxyphenoxy)piperidine require immediate, state-dependent responses. The American Chemical Society (ACS) and university Environmental Health & Safety (EHS) guidelines dictate that the physical state of the chemical must drive the cleanup methodology[3][4].

Minor Spill Cleanup Methodology (< 500 mL or < 500 g)

For the Hydrochloride Salt (Solid):

  • Isolate: Restrict access to the area. Do not use standard brooms or brushes.

  • Suppress Dust: The ACS strictly advises against dry sweeping chemical powders, as this aerosolizes hazardous dusts[3]. Lightly mist the powder with a compatible solvent (e.g., a 5% isopropanol/water solution) to agglomerate the particles, or use a HEPA-filtered vacuum dedicated to hazardous materials.

  • Collect: Use a plastic scoop to transfer the moistened solid into an HDPE waste container.

  • Decontaminate: Wash the affected surface with a mild acidic solution (e.g., 5% citric acid) to neutralize residual piperidine base, followed by soap and water[3].

For the Free Base (Liquid/Oil):

  • Ventilate: Ensure the fume hood is operating at maximum flow or ventilate the room, as the free base can emit irritating vapors.

  • Absorb: Apply an inert, non-combustible absorbent material such as vermiculite, dry sand, or specialized spill pads over the liquid[1][3]. Do not use sawdust, as the basic nature of the chemical combined with organic matter can pose a latent flammability risk.

  • Collect & Decontaminate: Sweep the absorbent into an HDPE container. Wipe the area with a solvent-dampened cloth (e.g., ethanol) to dissolve and remove the lipophilic residue, disposing of all wipes as hazardous waste.

SpillResponse Spill Spill Detected: 4-(3-Ethoxyphenoxy)piperidine Assess Assess Physical State Spill->Assess Liquid Free Base (Liquid/Oil) Assess->Liquid Solid HCl Salt (Solid Powder) Assess->Solid Ventilate Ensure Ventilation & Don Appropriate PPE Liquid->Ventilate Dust Avoid Dry Sweeping (Prevent Aerosolization) Solid->Dust Absorb Apply Inert Absorbent (Vermiculite/Sand) Ventilate->Absorb Moisten Moisten slightly or use HEPA-filtered Vacuum Dust->Moisten Collect Collect in HDPE Container Label as Hazardous Waste Absorb->Collect Moisten->Collect EHS Transfer to EHS for High-Temp Incineration Collect->EHS

Workflow for assessing and managing 4-(3-Ethoxyphenoxy)piperidine spills based on physical state.

Regulatory Compliance & Final Disposition

Once containerized, 4-(3-Ethoxyphenoxy)piperidine must not be discharged into municipal wastewater systems or standard landfills.

Final Disposition via High-Temperature Incineration: Transfer the sealed waste to your institution's EHS department or a certified hazardous waste contractor[1]. The mandated method of destruction for complex nitrogenous organic compounds is high-temperature incineration at an EPA-permitted TSDF[2].

Causality for Incineration: Combustion of the piperidine ring generates nitrogen oxides ( NOx​ ). Standard municipal incinerators cannot safely process this. Permitted hazardous waste incinerators operate at temperatures exceeding 1,000°C and are equipped with advanced alkaline scrubbers to neutralize NOx​ and prevent the formation of toxic environmental byproducts, ensuring full compliance with the Clean Air Act and RCRA mandates.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Ethoxyphenoxy)piperidine
Reactant of Route 2
Reactant of Route 2
4-(3-Ethoxyphenoxy)piperidine
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